molecular formula C7H13NO2 B1315690 6-Methylpiperidine-3-carboxylic acid CAS No. 116140-16-0

6-Methylpiperidine-3-carboxylic acid

Cat. No.: B1315690
CAS No.: 116140-16-0
M. Wt: 143.18 g/mol
InChI Key: ITWDDDADSFZADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpiperidine-3-carboxylic acid is a chiral piperidine carboxylic acid that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest for its role as a precursor in the synthesis of more complex, biologically active molecules. Its core structure is featured in compounds investigated as potential therapeutics, including 5-HT1F agonists for the treatment of migraine . Furthermore, recent phenotypic high-throughput screening has identified related piperidine carboxamide compounds as novel, potent, and species-selective antimalarial agents that target the Plasmodium falteasin proteasome, demonstrating efficacy in a mouse model of human malaria . The stereochemistry of the piperidine ring is often critical for biological activity, and related stereoisomers such as (3S,6r)-6-methylpiperidine-3-carboxylic acid and (3R,6R)-6-methylpiperidine-3-carboxylic acid are available for structure-activity relationship (SAR) studies. As a building block, this compound can be synthesized and transformed through various methods, including hydrolysis of its ester derivatives or hydrogenation of pyridine precursors . Please handle this product according to laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDDDADSFZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290245
Record name 6-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116140-16-0
Record name 6-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116140-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Physicochemical Properties of 6-Methylpiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key building block in the synthesis of a variety of biologically active molecules. As a substituted amino acid analog, its physicochemical properties are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with pharmacological targets. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a typical synthetic workflow.

Data Presentation: Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the key physicochemical properties and indicates that they are yet to be determined experimentally.

PropertyValueComments
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol [1]-
pKa To be determined experimentallyThe molecule has two ionizable groups: a carboxylic acid (acidic) and a secondary amine (basic). Two pKa values are expected.
logP (Octanol/Water) To be determined experimentallyThe partition coefficient is a measure of lipophilicity, which is crucial for predicting membrane permeability.
Aqueous Solubility To be determined experimentallyThe presence of the carboxylic acid group suggests moderate solubility in water, which is likely pH-dependent[1].
Melting Point To be determined experimentally-
Boiling Point To be determined experimentally-

Experimental Protocols

Given the lack of specific reported values, this section provides detailed, standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and the piperidine nitrogen can be determined by potentiometric titration.[2][3][4]

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Acidic Titration:

    • Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and start stirring gently.

    • Record the initial pH.

    • Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

  • Alkaline Titration:

    • Repeat the procedure with a fresh 50 mL aliquot of the sample solution, this time titrating with the standardized 0.1 M NaOH solution.

    • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate two titration curves (one for HCl and one for NaOH).

    • Determine the equivalence points from the points of maximum slope on the curves (or by using the first or second derivative of the curve).

    • The pKa of the carboxylic acid group will be the pH at the point where half the volume of NaOH needed to reach the first equivalence point has been added.

    • The pKa of the piperidine nitrogen will be the pH at the point where half the volume of HCl needed to reach the equivalence point has been added.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the sample solution in PBS (e.g., equal volumes).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the phases to separate by standing or by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

This method is suitable for determining the water solubility of substances.[5][6][7][8][9]

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous solution is then determined by a suitable analytical method.

Materials:

  • This compound

  • Deionized water

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge and/or filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Equilibration:

    • Add an excess amount of solid this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible.

    • Seal the flask and place it in a constant temperature bath (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • To remove any suspended particles, centrifuge an aliquot of the supernatant at a high speed or filter it through a non-adsorbing filter (e.g., PTFE).

  • Quantification:

    • Accurately dilute the clear aqueous solution.

    • Determine the concentration of the compound in the solution using a validated analytical method.

  • Calculation:

    • The aqueous solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a representative synthetic route for this compound, which typically involves protection of the amine, introduction of the methyl group, and formation of the carboxylic acid.[1]

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection & Carboxylic Acid Formation start Piperidine-3-carboxylic Acid Derivative boc_protection React with Boc Anhydride start->boc_protection protected_piperidine Boc-Protected Piperidine boc_protection->protected_piperidine methylation React with Methyl Iodide protected_piperidine->methylation methylated_piperidine 6-Methyl-Boc-Protected Piperidine methylation->methylated_piperidine deprotection Acidic Hydrolysis methylated_piperidine->deprotection final_product This compound deprotection->final_product

Caption: A representative synthetic workflow for this compound.

Experimental Workflow: Aqueous Solubility Determination (Flask Method)

The following diagram outlines the experimental workflow for determining the aqueous solubility of this compound according to the OECD 105 guideline.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis start Start add_excess Add excess solid to water start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate centrifuge Centrifuge or filter agitate->centrifuge clear_solution Obtain clear saturated solution centrifuge->clear_solution quantify Quantify concentration (e.g., HPLC) clear_solution->quantify calculate Calculate solubility (g/L) quantify->calculate end End calculate->end

Caption: Workflow for determining aqueous solubility by the flask method.

References

structure and stereochemistry of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of 6-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted derivative of nipecotic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the presence of two stereogenic centers, makes it a valuable building block for creating structurally complex and stereochemically defined molecules. The precise three-dimensional arrangement of its functional groups is critical for molecular recognition and biological activity, influencing the pharmacodynamics and pharmacokinetic properties of derivative compounds.

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, conformational analysis, and key physicochemical properties of this compound. It includes representative experimental protocols for its synthesis and chiral resolution and explores its role as a key structural motif in the development of therapeutics, such as 5-HT1F receptor agonists for migraine and novel antimalarial agents targeting the Plasmodium proteasome.[1]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a saturated six-membered nitrogen-containing ring (piperidine). Substituents at the C3 (carboxylic acid) and C6 (methyl) positions create two stereogenic centers, giving rise to a total of four possible stereoisomers.

Stereoisomers

The four stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl and carboxylic acid groups defines them as either cis or trans.

  • cis Isomers: The (3R,6S) and (3S,6R) enantiomers have the C3 and C6 substituents on the same face of the piperidine ring.

  • trans Isomers: The (3R,6R) and (3S,6S) enantiomers have the C3 and C6 substituents on opposite faces of the ring.

The specific stereoisomer is crucial in drug design, as enantiomers can exhibit significantly different biological activities and physicochemical properties.[2]

stereoisomers cis_R_S (3R,6S) cis_S_R (3S,6R) cis_R_S->cis_S_R trans_R_R (3R,6R) cis_R_S->trans_R_R Diastereomers trans_S_S (3S,6S) cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.
Conformational Analysis

The piperidine ring adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

For both cis and trans isomers, the ring can exist in two rapidly interconverting chair conformations. The conformational equilibrium is dominated by the conformer that minimizes steric hindrance, particularly 1,3-diaxial interactions. As a general rule, substituents prefer the more sterically spacious equatorial position. The methyl group has a strong preference for the equatorial position. The carboxylic acid group also favors the equatorial position, though its preference can be influenced by solvent and pH.

The diequatorial conformer of the trans isomer is generally expected to be the most stable conformation overall. For the cis isomer, the conformer with the methyl group equatorial and the carboxylic acid axial would be significantly preferred over the alternative.

conformation cluster_trans trans-(3R,6R) Isomer Conformations cluster_cis cis-(3R,6S) Isomer Conformations T1 Diequatorial (More Stable) - COOH (eq) - Me (eq) T2 Diaxial (Less Stable) - COOH (ax) - Me (ax) T1->T2 Ring Flip C1 Axial-Equatorial (More Stable) - COOH (ax) - Me (eq) C2 Equatorial-Axial (Less Stable) - COOH (eq) - Me (ax) C1->C2 Ring Flip

Fig. 2: Chair conformations for cis and trans isomers.

Physicochemical Properties

Property(3R,6S) Isomer(3S,6R) Isomer(3S,6S) Isomer(3R,6R) Isomer (HCl Salt)Reference Compound
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₄ClNO₂C₆H₁₁NO₂ ((S)-Nipecotic Acid)
Molecular Weight 143.18 g/mol [2]143.18 g/mol 143.18 g/mol 179.64 g/mol [3]129.16 g/mol
Melting Point (°C) N/AN/AN/AN/A254 (dec.)
Boiling Point (°C) N/AN/A267.0±33.0 (Predicted)N/AN/A
pKa (Carboxylic Acid) N/AN/A3.89±0.40 (Predicted)[4]N/A~3.9 (Predicted)
Specific Rotation [α]D N/AN/AN/AN/A+3.0 to +6.5° (c=1, H₂O)
LogP -0.89 (Predicted)[2]N/AN/AN/A-2.9 (Predicted)[5]
CAS Number N/A110287-79-1[6]2256054-85-8[7]2682097-03-4[8]59045-82-8

Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Values for reference compounds are provided for context.

Experimental Protocols

Representative Synthesis: Hydrogenation of a Pyridine Precursor

A common and effective method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach can yield mixtures of cis and trans diastereomers, which can then be separated by chromatography.

synthesis_workflow start Methyl 6-methylnicotinate (Precursor) step1 Catalytic Hydrogenation (e.g., PtO₂, H₂, H₂SO₄/MeOH) start->step1 step2 Diastereomeric Mixture (cis/trans-Methyl 6-methyl- piperidine-3-carboxylate) step1->step2 step3 Chromatographic Separation (e.g., Column Chromatography) step2->step3 cis_ester cis-Isomer (Ester) step3->cis_ester cis trans_ester trans-Isomer (Ester) step3->trans_ester trans step4_cis Base Hydrolysis (e.g., LiOH, THF/H₂O) cis_ester->step4_cis step4_trans Base Hydrolysis (e.g., LiOH, THF/H₂O) trans_ester->step4_trans product_cis Racemic cis-6-Methyl- piperidine-3-carboxylic acid step4_cis->product_cis product_trans Racemic trans-6-Methyl- piperidine-3-carboxylic acid step4_trans->product_trans

Fig. 3: General workflow for the synthesis of cis and trans isomers.

Methodology:

  • Hydrogenation: Methyl 6-methylnicotinate is dissolved in methanol containing a catalytic amount of sulfuric acid. The solution is subjected to hydrogenation at atmospheric pressure using platinum(IV) oxide (PtO₂) as a catalyst until pyridine ring reduction is complete.[9]

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Separation: The resulting mixture of cis and trans diastereomeric esters is separated using column chromatography on silica gel.[9]

  • Hydrolysis: The separated ester of each isomer is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).[9]

  • Isolation: The reaction mixture is acidified to a pH of ~5-6 with aqueous HCl, and the product is isolated, often via crystallization or lyophilization, to yield the racemic cis or trans acid.

Chiral Resolution: Diastereomeric Salt Formation

Racemic mixtures of the cis or trans acid can be separated into their constituent enantiomers through classical resolution. This involves forming diastereomeric salts with an enantiomerically pure chiral resolving agent, separating the salts by fractional crystallization, and then liberating the pure enantiomer.[10]

resolution_workflow start Racemic Mixture (e.g., cis-acid) step1 Salt Formation: Add 1 eq. of Chiral Base (e.g., (R)-1-Phenylethylamine) in a suitable solvent (e.g., Ethanol) start->step1 step2 Mixture of Diastereomeric Salts ((3R,6S)-acid•(R)-base) ((3S,6R)-acid•(R)-base) step1->step2 step3 Fractional Crystallization (Cool slowly to induce precipitation of the less soluble salt) step2->step3 solid Solid Precipitate (Less Soluble Salt, e.g., (3R,6S)•(R)) step3->solid Less Soluble solution Solution (Mother Liquor) (Enriched in More Soluble Salt, e.g., (3S,6R)•(R)) step3->solution More Soluble step4a Filter and Wash Solid solid->step4a step4b Evaporate and Process Mother Liquor solution->step4b step5a Acidification (e.g., HCl) to break the salt step4a->step5a step5b Acidification (e.g., HCl) to break the salt step4b->step5b product1 (3R,6S) Enantiomer (Enantiomerically Enriched) step5a->product1 product2 (3S,6R) Enantiomer (Enantiomerically Enriched) step5b->product2

Fig. 4: General workflow for chiral resolution by diastereomeric salt crystallization.

Methodology:

  • Salt Formation: The racemic acid (1 equivalent) is dissolved in a suitable hot solvent, such as ethanol or methanol. A solution of one equivalent of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a derivative of tartaric acid) in the same solvent is added.[10][11]

  • Crystallization: The solution is allowed to cool slowly to room temperature, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt. The mixture may be further cooled in an ice bath to maximize yield.

  • Separation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The filtrate (mother liquor) is retained, as it is now enriched in the other diastereomer. The purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of Enantiomer: The separated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 1M HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the chiral resolving agent's hydrochloride salt and leaving the desired enantiomer of this compound in solution or as a precipitate, which can then be isolated. The same process is applied to the mother liquor to recover the other enantiomer.

Role in Drug Development

The this compound scaffold is a key component in the design of various biologically active molecules. Its stereochemically defined structure allows for precise orientation of pharmacophoric features, leading to high-affinity interactions with biological targets.

5-HT1F Receptor Agonists

Derivatives of this scaffold have been investigated as selective agonists for the 5-HT1F receptor, a target for the acute treatment of migraine.[1] Unlike other serotonin receptors targeted by triptans (5-HT1B/1D), the 5-HT1F receptor is not associated with vasoconstriction, offering a potentially safer cardiovascular profile. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation is thought to inhibit the release of pro-inflammatory neuropeptides like CGRP in the trigeminal nervous system, thereby alleviating migraine pain.[12]

5HT1F_Pathway cluster_membrane Cell Membrane Agonist 5-HT1F Agonist (e.g., Lasmiditan) Receptor 5-HT1F Receptor (GPCR) Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Response Decreased Neuronal Firing Inhibition of CGRP Release cAMP->Response Leads to

Fig. 5: Signaling pathway of a 5-HT1F receptor agonist.
Antimalarial Agents

Piperidine carboxamide compounds related to this structure have been identified as potent antimalarial agents.[1] These compounds target the ubiquitin-proteasome system (UPS) of the malaria parasite, Plasmodium falciparum. The proteasome is a critical enzymatic complex responsible for protein degradation and turnover, which is essential for the rapidly dividing parasite. Inhibition of the proteasome, particularly the β2 and β5 catalytic subunits, leads to an accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering parasite death. This mechanism is a promising strategy for developing new antimalarials, as the parasite proteasome has structural differences from the human equivalent that can be exploited for selective inhibition.

Malaria_Pathway cluster_parasite Plasmodium falciparum Inhibitor Proteasome Inhibitor (Piperidine derivative) Proteasome 26S Proteasome (β2/β5 subunits) Inhibitor->Proteasome Inhibits Degraded_Proteins Degraded Peptides Proteasome->Degraded_Proteins Normal Function Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Dysfunction Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Death Parasite Death (Apoptosis) Accumulation->Death

Fig. 6: Mechanism of action for antimalarial proteasome inhibitors.

Conclusion

This compound is a fundamentally important scaffold whose value is defined by its stereochemical complexity. The four distinct stereoisomers, arising from the cis and trans relationship between the C3 and C6 substituents, provide a rigid framework for the development of highly specific therapeutic agents. Understanding the interplay between stereochemistry, conformational preference, and physicochemical properties is essential for optimizing molecular design in drug discovery programs. The utility of this scaffold in targeting diverse biological systems, from GPCRs in the central nervous system to essential enzymes in pathogenic organisms, underscores its continued relevance and potential for future pharmaceutical innovation. Further elucidation of the experimental properties of each stereoisomer will be critical to advancing its application.

References

A Technical Guide to the Stereoisomers of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 6-Methylpiperidine-3-carboxylic acid, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document details the chemical properties, including CAS numbers, and explores its role as a precursor in the synthesis of complex, biologically active molecules, particularly as it relates to the inhibition of GABA transporters.

Stereoisomers and Chemical Identification

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The cis/trans relationship is determined by the relative orientation of the methyl and carboxylic acid groups on the piperidine ring. The (3R,6S) and (3S,6R) isomers represent the cis configuration, while the (3R,6R) and (3S,6S) isomers are the trans configuration.

Precise identification of each stereoisomer is critical for stereoselective synthesis and pharmacological studies. The following table summarizes the available Chemical Abstracts Service (CAS) numbers for these isomers and their derivatives.

StereoisomerConfigurationCAS NumberNotes
(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloridetrans2682097-03-4Hydrochloride salt
(3S,6S)-6-Methylpiperidine-3-carboxylic acidtrans2256054-85-8Free acid
(3R,6S)-6-Methylpiperidine-3-carboxylic acidcisNot available-
(3S,6R)-6-Methylpiperidine-3-carboxylic acidcis110287-79-1Free acid
cis-6-Methylpiperidine-3-carboxylic acidcis110287-79-1Racemic mixture of cis isomers
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloridetrans1009376-86-6Methyl ester hydrochloride salt
(3R,6S)-Methyl 6-methylpiperidine-3-carboxylatecis1009376-81-1Methyl ester

Synthetic and Separation Strategies

The stereoselective synthesis of this compound isomers is a key challenge, often approached through several strategic routes.

Experimental Protocols: General Synthetic Approaches

1. Chiral Pool Synthesis: This method utilizes naturally occurring chiral precursors, such as amino acids, to establish the desired stereochemistry. For instance, a stereoselective synthesis of a related compound, (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, was achieved from D-glucose over 14 steps.[1]

2. Asymmetric Catalysis: The use of transition metal catalysts or organocatalysts can induce enantioselectivity during the formation of the piperidine ring.[2]

3. Protecting Group Strategies: The amine group of the piperidine ring is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to allow for specific chemical modifications at other positions.[2] A representative, though general, synthesis involves:

  • Step 1: Protection of the piperidine amine with Boc anhydride.[2]
  • Step 2: Methylation at the 6-position, for example, using methyl iodide.[2]
  • Step 3: Introduction of the carboxylic acid group through oxidation or hydrolysis.[2]

4. Intramolecular Reductive Cyclization: This strategy can be employed to construct the 2,3,6-trisubstituted piperidine skeleton.[1]

Chiral Separation
  • Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a standard technique for the analytical and preparative separation of enantiomers using a chiral stationary phase.

Biological Activity: GABA Uptake Inhibition

Piperidine-3-carboxylic acid derivatives are known for their interaction with GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GATs, particularly GAT1, can potentiate GABAergic neurotransmission, a mechanism of action for several anticonvulsant drugs. The stereochemistry of these derivatives is often critical for their biological activity.

While specific quantitative data for the inhibition of GATs by each stereoisomer of this compound is not available in the reviewed literature, the (3R,6R) isomer is noted as a key chiral building block in the development of neuroactive compounds targeting neurotransmitter receptors like GABA.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for piperidine-3-carboxylic acid derivatives as neuroactive compounds is the inhibition of GABA reuptake by GAT1. The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for assessing the biological activity of these compounds.

GABA_Uptake_Inhibition GABA Uptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor GAT1 GAT1 Transporter GABA->GAT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Inhibitor 6-Methylpiperidine- 3-carboxylic acid (Stereoisomer) Inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by this compound.

Experimental_Workflow Biological Activity Assessment Workflow cluster_synthesis Synthesis & Separation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Synthesis Stereoselective Synthesis Separation Chiral Separation (HPLC) Synthesis->Separation Characterization Structural Characterization (NMR, MS) Separation->Characterization GAT_assay GABA Uptake Assay (e.g., [3H]-GABA) Characterization->GAT_assay IC50 Determine IC50 values GAT_assay->IC50 Animal_model Animal Models of Neurological Disorders (e.g., Epilepsy) IC50->Animal_model Behavioral Behavioral Assessment Animal_model->Behavioral

Caption: General workflow for synthesis and biological evaluation.

References

The Ascendant Therapeutic Potential of 6-Methylpiperidine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this privileged structural class, derivatives of 6-methylpiperidine-3-carboxylic acid are emerging as a versatile and potent platform for the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Overview of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered around enzyme inhibition and receptor modulation. The inherent chirality of the scaffold, with stereocenters at the 3 and 6 positions, plays a crucial role in determining target specificity and potency. The carboxylic acid moiety often serves as a key interaction point with biological targets, while modifications at the piperidine nitrogen and other positions allow for the fine-tuning of physicochemical properties and pharmacological profiles.

Key therapeutic areas where these derivatives have shown promise include:

  • Oncology: Inhibition of Matrix Metalloproteinases (MMPs), enzymes implicated in tumor invasion and metastasis.

  • Neurodegenerative and Psychiatric Disorders: Modulation of D-Amino Acid Oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor.

  • Infectious Diseases: Inhibition of viral proteases, such as HIV-1 protease, which are essential for viral replication.

  • Metabolic Disorders: Development of antidiabetic agents through mechanisms such as α-amylase inhibition.

  • Inflammatory Diseases: Potential as anti-osteoporosis agents by targeting enzymes like Cathepsin K.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of this compound derivatives and related piperidine compounds. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives

CompoundTargetAssayIC50 (µM)Reference
H-9Cathepsin Kin vitro enzyme inhibition0.08[1]

Table 2: Cholinesterase Inhibitory Activities of Benzimidazole-Based Piperidine Derivatives

CompoundTargetIC50 (µM)StandardStandard IC50 (µM)
AChE Inhibitors
Compound 1Acetylcholinesterase (AChE)19.44 ± 0.60Galantamine19.34 ± 0.62
... (additional compounds)Acetylcholinesterase (AChE)...Allanzanthane16.11 ± 0.33
BuChE Inhibitors
Compound 1Butyrylcholinesterase (BuChE)21.57 ± 0.61Galantamine21.45 ± 0.21
... (additional compounds)Butyrylcholinesterase (BuChE)...Allanzanthane18.14 ± 0.05

Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of Piperidine Derivatives

CompoundTargetIC50 (mM)Reference
3-Methylpyrazole-4-carboxylic acid (MPC)D-Amino Acid Oxidase (DAAO)10.2 ± 2.15[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key biological assays and a representative synthetic scheme for the preparation of this compound derivatives.

Biological Assay Protocols

This protocol outlines a method to assess the inhibitory activity of test compounds against MMP-2 using gelatin zymography.[1][3]

Cell Culture and Treatment:

  • Culture human fibrosarcoma HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 100 μg/mL penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seed the cells in 24-well plates at a density of 2×10^5 cells/well in a serum-free medium.

  • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulate MMP expression by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 10 ng/mL and incubate for 24 hours.

  • Collect the cell-conditioned medium and normalize the total protein content using the Bradford protein assay.

Gelatin Zymography:

  • Perform substrate gel electrophoresis on the conditioned medium using a 10% polyacrylamide gel containing 1.5 mg/mL gelatin under non-reducing conditions.

  • After electrophoresis, wash the gel twice with 50 mM Tris-HCl (pH 7.5) containing 2.5% Triton X-100 at room temperature to remove SDS.

  • Incubate the gel for 48 hours at 37°C in a developing buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl) to allow for gelatin digestion by MMPs.

  • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Visualize MMP-2 activity as clear bands on a blue background, indicating areas of gelatin degradation. Quantify the band intensity to determine the extent of inhibition.

This protocol describes a cell-based assay to screen for inhibitors of HIV-1 protease.[4][5]

Principle: This assay utilizes a genetically engineered T-cell line that expresses a fusion protein of the Gal4 DNA-binding domain and the HIV-1 protease. This fusion protein activates a reporter gene (e.g., eGFP) only when the protease activity is inhibited, keeping the fusion protein intact.

Procedure:

  • Culture the stable T-cell line in the appropriate medium.

  • Seed the cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a known HIV-1 protease inhibitor as a positive control and DMSO as a vehicle control.

  • Induce the expression of the Gal4-protease fusion protein (e.g., with doxycycline if under an inducible promoter).

  • Incubate the plate for 24-48 hours.

  • Measure the reporter signal (e.g., fluorescence for eGFP) using a plate reader.

  • Calculate the percentage of inhibition relative to the controls and determine the IC50 value.

This protocol details a fluorometric method for assessing DAAO inhibition.[2]

Principle: The assay measures the enzymatic activity of DAAO using D-kynurenine as a substrate. The inhibition of DAAO by test compounds is quantified by a decrease in the fluorescence signal.

Reagents:

  • DAAO enzyme

  • D-kynurenine (substrate)

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the DAAO enzyme, assay buffer, and the test compound dilutions.

  • Initiate the reaction by adding the D-kynurenine substrate.

  • Incubate the plate at a controlled temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values.

Synthesis Protocols

The synthesis of this compound derivatives often involves multi-step sequences to control stereochemistry and introduce desired functional groups. A general, representative synthetic approach is outlined below.[6][7][8]

Representative Synthesis of a this compound Derivative:

  • Protection of the Piperidine Nitrogen: The secondary amine of a suitable piperidine precursor is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via various methods, including methylation of a suitable precursor.

  • Functionalization at the 3-Position: The carboxylic acid or an ester thereof is introduced at the 3-position. This can be achieved through various synthetic transformations depending on the starting material.

  • Derivatization: The core this compound scaffold can be further modified. For example, the carboxylic acid can be converted to an amide via coupling with a desired amine, or the piperidine nitrogen can be deprotected and subsequently alkylated or acylated.

  • Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Visualizing Workflows and Pathways

Understanding the complex relationships in biological systems and experimental procedures is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway relevant to the biological activities of this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation synthesis Synthesis of 6-Methylpiperidine-3-carboxylic Acid Derivatives purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro Screening data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mmp_inhibition_pathway MMP Matrix Metalloproteinase (MMP) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Inhibitor 6-Methylpiperidine-3- carboxylic Acid Derivative Inhibitor->MMP inhibits

References

An In-Depth Technical Guide on the Core Physiological Effects of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structural motif is a key component in the synthesis of a diverse range of biologically active molecules. While direct and extensive physiological data on this compound itself is limited in publicly available literature, its role as a versatile chiral building block provides substantial insight into its potential physiological relevance. This technical guide aims to provide a comprehensive overview of the known applications and biological activities of its derivatives, supported by available data, experimental methodologies, and pathway visualizations. The stereochemistry of this compound, particularly the (3R,6S) and (3S,6R) configurations, is a critical determinant of the biological activity of its subsequent derivatives.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is fundamental for drug design and development, influencing factors such as solubility, permeability, and oral bioavailability.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂Vulcanchem
Molecular Weight 143.18 g/mol Vulcanchem
LogP -0.89Vulcanchem
pKa (Predicted) 3.88Benchchem
Aqueous Solubility 50 mg/mL (for Nipecotic Acid)Benchchem

Known Physiological Relevance and Therapeutic Potential of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold.

Neurological Disorders

Piperidine-3-carboxylic acid derivatives, such as nipecotic acid, are well-known for their activity as GABA uptake inhibitors.[2][3] This mechanism of action increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, leading to a reduction in neuronal excitability. This makes them attractive candidates for the development of treatments for epilepsy and other seizure disorders.[2] The stereochemistry of the piperidine ring is crucial for selective ligand targeting of neurotransmitter receptors like GABA and NMDA.[4]

Antiviral Activity

Research has indicated that derivatives of piperidine-carboxylic acid can act as inhibitors of viral proteases.[1] By mimicking the transition state of peptide substrates, these compounds can block the enzymatic activity essential for viral replication. Modifications to the this compound scaffold have been shown to modulate the binding affinity to the HIV-1 protease active site.[1]

Antimalarial Activity

Recent high-throughput screening has identified piperidine carboxamide compounds, derived from scaffolds like this compound, as potent and selective antimalarial agents.[5] These compounds have been shown to target the Plasmodium falciparum proteasome and have demonstrated efficacy in mouse models of human malaria.[5]

Enzyme Inhibition

The carboxylic acid moiety of this compound allows its derivatives to form hydrogen bonds with catalytic residues in various enzymes.[1] In vitro studies have suggested inhibitory activity against:

  • Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are implicated in cancer metastasis.[1]

  • D-Amino Acid Oxidase (DAAO): This enzyme is a target for the development of therapeutics for schizophrenia.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound often employs stereoselective methods to obtain the desired enantiomer. A common approach involves the hydrogenation of a corresponding substituted pyridine precursor.[5]

Representative Synthetic Route: [1]

  • Protection: The amine group of a suitable starting material is protected, often with a tert-butoxycarbonyl (Boc) group using Boc anhydride.

  • Methylation: The 6-position of the piperidine ring is methylated, for example, using methyl iodide.

  • Introduction of Carboxylic Acid: The carboxylic acid group is introduced at the 3-position through oxidation or hydrolysis of a suitable precursor functional group.

  • Deprotection: The protecting group on the amine is removed, typically under acidic conditions, to yield the final product.

G cluster_synthesis Representative Synthetic Workflow Start Substituted Pyridine Precursor Step1 Protection (e.g., Boc Anhydride) Start->Step1 Reagents Step2 Methylation (e.g., Methyl Iodide) Step1->Step2 Intermediate Step3 Carboxylic Acid Introduction (Oxidation/Hydrolysis) Step2->Step3 Intermediate Step4 Deprotection (Acidic Conditions) Step3->Step4 Intermediate End 6-Methylpiperidine-3- carboxylic acid Step4->End Final Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Assays

GABA Uptake Inhibition Assay (General Protocol):

  • Cell Culture: Use a suitable cell line expressing GABA transporters (e.g., HEK-293 cells transfected with the desired GAT subtype).

  • Compound Preparation: Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time.

    • Add radiolabeled GABA (e.g., [³H]GABA) to each well and incubate to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits GABA uptake by 50% (IC₅₀) by fitting the data to a dose-response curve.

Signaling Pathways

While specific signaling pathways for this compound are not well-defined, the activities of its derivatives suggest modulation of key cellular pathways.

GABAergic Neurotransmission:

Derivatives of piperidine-3-carboxylic acid can inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GATs, these compounds increase the extracellular concentration of GABA, enhancing its inhibitory effect on postsynaptic neurons.

G cluster_synapse GABAergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron Glia Glial Cell GAT GABA Transporter (GAT) GABA->GAT Reuptake GABAR GABA Receptor GABA->GABAR Binds GAT->Presynaptic GAT->Glia GABAR->Postsynaptic Inhibitory Signal Inhibitor Piperidine-3-carboxylic Acid Derivative Inhibitor->GAT Inhibits

Caption: Inhibition of GABA reuptake by piperidine-3-carboxylic acid derivatives.

Conclusion

This compound stands out as a pivotal chiral scaffold in the landscape of modern drug discovery. While direct quantitative data on its physiological effects remain scarce, the extensive research into its derivatives underscores its importance. These derivatives have shown promise in a variety of therapeutic areas, including neurology, virology, and infectious diseases. The continued exploration of this versatile molecule and its analogs is likely to yield novel and effective therapeutic agents. Further research is warranted to elucidate the direct biological activities of this compound itself, which could unveil new avenues for drug development.

References

Unveiling the Molecular Mechanisms: A Technical Guide to 6-Methylpiperidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms of action of 6-methylpiperidine-3-carboxylic acid analogs, a class of compounds demonstrating significant therapeutic potential. While direct studies on this compound itself are limited in publicly available research, extensive investigation into structurally related piperidine derivatives has revealed key interactions with crucial biological targets. This document will focus on two prominent and well-documented mechanisms: positive allosteric modulation of GABAA receptors and inhibition of the bacterial enzyme MenA.

Positive Allosteric Modulation of GABAA Receptors

Analogs of this compound, particularly those sharing the core piperidine scaffold, have been identified as potent modulators of γ-aminobutyric acid type A (GABAA) receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for therapeutic intervention in conditions such as anxiety, epilepsy, and sleep disorders.

Mechanism of Action

Piperidine derivatives, including analogs of piperine which contains a piperidine moiety, act as positive allosteric modulators (PAMs) of GABAA receptors. Unlike orthosteric agonists that bind directly to the GABA binding site, these analogs bind to a distinct, allosteric site on the receptor complex. This binding event does not typically open the channel directly but rather enhances the effect of GABA. The binding of a PAM potentiates the GABA-induced chloride ion (Cl-) influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. Research suggests that the binding site for some piperine analogs does not require the presence of a γ-subunit, indicating a novel binding pocket involving only the α and β subunits.[1]

Signaling Pathway

The signaling pathway for GABAA receptor modulation by this compound analogs is depicted below.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds (Orthosteric Site) Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Conformational Change Analog 6-Methylpiperidine-3-carboxylic acid analog (PAM) Analog->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis cRNA_Injection Inject cRNA for GABA_A receptor subunits Harvest->cRNA_Injection Incubation Incubate for 2-5 days at 17°C cRNA_Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Impale Impale with two microelectrodes (Voltage & Current) Placement->Impale Perfusion Perfuse with buffer containing GABA and test compound Impale->Perfusion Record Record GABA-induced chloride currents (I_GABA) Perfusion->Record Measure Measure peak current amplitude Record->Measure Concentration_Response Generate concentration-response curves Measure->Concentration_Response Calculate Calculate EC50 and I_GABA max Concentration_Response->Calculate MenA_Inhibition Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA Multiple Steps (MenF, D, C, E, B) MenA MenA Enzyme DHNA->MenA Substrate Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Catalyzes Prenylation Analog Piperidine Derivative (Inhibitor) Analog->MenA Inhibits Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone Methylation (MenG) ETC Electron Transport Chain Menaquinone->ETC Electron Carrier ATP_Production ATP Production ETC->ATP_Production Drives Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion Leads to MenA_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare_Membrane Prepare Mtb membrane fractions containing MenA Initiate Initiate reaction by adding membrane fraction Prepare_Membrane->Initiate Reaction_Mixture Prepare reaction mixture: DHNA, [3H]FPP, MgCl2, buffer Add_Inhibitor Add varying concentrations of test compound Reaction_Mixture->Add_Inhibitor Add_Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Reaction Stop reaction with acid or organic solvent Incubate->Stop_Reaction Extract Extract lipid-soluble products Stop_Reaction->Extract Separate Separate products by TLC or HPLC Extract->Separate Quantify Quantify [3H]demethylmenaquinone (scintillation counting or UV absorbance) Separate->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50

References

An In-depth Technical Guide to the Key Reactive Sites of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of the 6-Methylpiperidine-3-carboxylic acid molecule. This chiral heterocyclic compound is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the molecule's structural features, key physicochemical properties, and reactivity at its primary functional groups, supported by experimental protocols and theoretical insights.

Molecular Structure and Physicochemical Properties

This compound possesses a saturated six-membered nitrogen-containing ring (piperidine) substituted with a methyl group at the 6-position and a carboxylic acid group at the 3-position. The presence of two stereocenters at C3 and C6 gives rise to four possible stereoisomers. The specific stereochemistry is critical as it dictates the molecule's three-dimensional conformation and its interactions with biological targets.[1]

The key functional groups that govern the reactivity of the molecule are the secondary amine within the piperidine ring and the carboxylic acid. The acidity and basicity of these groups are fundamental to understanding the molecule's behavior in different chemical environments.

Table 1: Physicochemical Properties of Piperidine-3-carboxylic Acid *

PropertyValueSource
pKa of Carboxylic Acid (pKa₁)3.35ChemBK
pKa of Piperidine Amine (pKa₂)10.64ChemBK

*Data for the parent compound, piperidine-3-carboxylic acid, is used as a close approximation for this compound. The methyl substituent is expected to have a minor electronic effect on these values.

The pKa values indicate that at physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), and the piperidine nitrogen will be protonated (ammonium ion), forming a zwitterion. This dual ionic character influences its solubility and interaction with other molecules.

Key Reactive Sites and Their Reactivity

The primary reactive sites of this compound are the nitrogen atom of the piperidine ring and the carbonyl carbon of the carboxylic acid. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, while the carbonyl carbon is electrophilic.

Reactivity of the Piperidine Nitrogen (N1)

The secondary amine in the piperidine ring is a key site for a variety of chemical transformations. Its nucleophilicity allows it to participate in reactions such as N-alkylation, N-acylation, and N-arylation. The basicity of the nitrogen (pKa of the conjugate acid ≈ 10.64) means it is readily protonated in acidic conditions, which can be used to protect it from unwanted reactions.

Logical Relationship of Nitrogen Reactivity

nitrogen_reactivity N Piperidine Nitrogen (N1) (Nucleophilic) Protonation Protonation (Protection) (Acidic Conditions) N->Protonation + H+ N_Alkylation N-Alkylation N->N_Alkylation + R-X N_Acylation N-Acylation (Amide Bond Formation) N->N_Acylation + R-CO-X N_Arylation N-Arylation N->N_Arylation + Ar-X

Caption: Reactivity pathways of the piperidine nitrogen.

A common strategy in the synthesis of derivatives of this compound is the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group, to prevent its participation in subsequent reactions targeting the carboxylic acid group.

Reactivity of the Carboxylic Acid Group (C3)

The carboxylic acid group is another primary site of reactivity. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to reactions such as esterification and amide bond formation. These reactions are fundamental in incorporating the this compound scaffold into larger molecules.

Experimental Workflow for Amide Bond Formation

amide_formation_workflow start Start: This compound + Amine activation Activation of Carboxylic Acid (e.g., with HATU, EDC/HOBt) start->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product Amide Product purification->product

Caption: General workflow for amide bond formation.

Reactivity of the Piperidine Ring Carbons

The carbon atoms of the piperidine ring are generally less reactive than the heteroatoms. However, their reactivity can be influenced by the substituents. The C2 and C6 positions are alpha to the nitrogen atom, which can influence their reactivity in certain reactions, such as oxidation or deprotonation under strong basic conditions. The methyl group at C6 provides steric hindrance, which can influence the approach of reagents to that side of the molecule. The electronic environment of the ring carbons can be subtly influenced by the inductive effects of the nitrogen and the carboxylic acid group. Computational studies on similar piperidine derivatives suggest that the C2 and C6 positions are electronically activated due to their proximity to the nitrogen, while the C3 and C5 positions are less so. The C4 position is the most sterically accessible after C3/C5.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on established procedures for similar piperidine-3-carboxylic acid derivatives.

N-Boc Protection of the Piperidine Nitrogen

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, a common step to allow for selective reaction at the carboxylic acid.

Table 2: Experimental Protocol for N-Boc Protection

StepProcedure
1. Materials This compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂)
2. Reaction Setup Dissolve this compound in CH₂Cl₂. Add TEA to the solution.
3. Reagent Addition Add a solution of (Boc)₂O in CH₂Cl₂ dropwise to the reaction mixture at room temperature.
4. Reaction Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
5. Workup Wash the reaction mixture with aqueous acid (e.g., 1M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate.
6. Purification Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Yield >90% (based on similar substrates)
Esterification of the Carboxylic Acid

This protocol outlines the formation of a methyl ester from the carboxylic acid group, a reaction often used to increase lipophilicity or to protect the carboxylic acid.

Table 3: Experimental Protocol for Fischer Esterification

StepProcedure
1. Materials N-Boc-6-Methylpiperidine-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
2. Reaction Setup Dissolve N-Boc-6-Methylpiperidine-3-carboxylic acid in an excess of methanol.
3. Catalyst Addition Add a catalytic amount of concentrated H₂SO₄ or SOCl₂ dropwise to the solution at 0 °C.
4. Reaction Stir the reaction mixture at room temperature or gentle reflux for 4-12 hours. Monitor the reaction progress by TLC.
5. Workup Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Yield 75-95% (based on similar substrates)
Amide Bond Formation

This protocol details the coupling of the carboxylic acid with an amine to form an amide bond, a cornerstone reaction in the synthesis of peptidomimetics and other bioactive molecules.

Table 4: Experimental Protocol for Amide Bond Formation using HATU

StepProcedure
1. Materials N-Boc-6-Methylpiperidine-3-carboxylic acid, Amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF)
2. Reaction Setup Dissolve N-Boc-6-Methylpiperidine-3-carboxylic acid and the amine in DMF.
3. Reagent Addition Add HATU and DIPEA to the solution at room temperature.
4. Reaction Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
5. Workup Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
6. Purification Wash the combined organic layers with aqueous lithium chloride, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Yield 60-90% (based on similar substrates)

Conclusion

The reactivity of this compound is primarily dictated by its secondary amine and carboxylic acid functional groups. The nitrogen atom acts as a potent nucleophile and base, readily undergoing N-alkylation and N-acylation, and can be effectively protected with a Boc group. The carboxylic acid is an electrophilic center, enabling the formation of esters and amides, which are crucial for its application as a synthetic building block. The piperidine ring itself is relatively inert, but the positions alpha to the nitrogen (C2 and C6) are electronically activated. A thorough understanding of these reactive sites and the provided experimental protocols will aid researchers in the strategic design and synthesis of novel molecules with potential therapeutic applications.

References

Navigating the Physicochemical Landscape of 6-Methylpiperidine-3-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Methylpiperidine-3-carboxylic acid, a chiral piperidine carboxylic acid of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed experimental protocols for its analysis, and insights into its stability profile.

Executive Summary

This compound serves as a versatile synthetic intermediate for a range of biologically active molecules.[1] Understanding its solubility and stability is paramount for its effective use in research, development, and manufacturing. This guide summarizes the current knowledge on these properties, provides standardized methodologies for their determination, and outlines potential degradation pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide valuable insights.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This compound, with its polar carboxylic acid group and a substituted piperidine ring, is anticipated to exhibit a nuanced solubility profile.

Qualitative Solubility

The presence of the carboxylic acid group in this compound is expected to enhance its solubility in polar solvents.[2] This is a common characteristic of carboxylic acids, which can engage in hydrogen bonding with protic solvents.

Based on the behavior of the closely related piperidine-3-carboxylic acid, the solubility of this compound is likely influenced by several factors:

  • Aqueous Solubility : Moderate solubility in water is expected due to the presence of the polar carboxylic acid group.

  • Organic Solvents : Higher solubility is anticipated in polar organic solvents such as methanol and ethanol, which can stabilize the ionic form of the compound.

  • pH Dependency : The solubility is expected to be pH-dependent. In acidic conditions, the carboxylic acid group will be protonated, which may affect its solubility.

  • Temperature Effects : Generally, an increase in temperature is expected to enhance the solubility of the compound.

Quantitative Solubility Data
SolventSolubility
WaterModerate
MethanolMore Soluble
EthanolMore Soluble

Table 1: Qualitative Solubility of Piperidine-3-carboxylic acid.

Stability Profile

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. The piperidine moiety in this compound suggests potential areas of instability that warrant investigation.

General Stability Considerations

Piperidine and its derivatives are known to be basic compounds that can form salts in acidic media. They are also susceptible to oxidation. The stability of this compound will likely be influenced by:

  • pH : As a compound with both a basic nitrogen and an acidic carboxylic acid, the stability will be pH-dependent.

  • Oxidation : The piperidine ring may be susceptible to oxidative degradation.

  • Temperature : Elevated temperatures can accelerate degradation processes.

  • Light : Exposure to light, particularly UV light, can sometimes lead to degradation of organic molecules.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, a plausible pathway for piperidine derivatives involves the cleavage of the C-N bond, leading to the formation of an intermediary amino acid, followed by deamination and oxidation.

Below is a conceptual diagram illustrating a potential degradation pathway for a generic piperidine derivative.

A This compound B Oxidative Stress (e.g., light, air, peroxide) C Initial Oxidation Product (e.g., N-oxide or hydroxylated species) B->C Oxidation D Ring Opening C->D Further Reaction E Degradation Products (e.g., smaller chain acids and amines) D->E Fragmentation

Conceptual Degradation Pathway

Experimental Protocols

To enable researchers to determine the precise solubility and stability of this compound, this section details standardized experimental methodologies.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Analyze by HPLC/MS E->F G Calculate solubility F->G

Shake-Flask Solubility Workflow
Stability Assessment (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of a compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents and at different pH values (e.g., acidic, neutral, and basic).

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C).

    • Photolytic Stress: Exposure to UV and visible light.

    • Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

    • Hydrolytic Stress: Storage at different pH values.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

  • Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation rate and pathways.

The following diagram illustrates a general workflow for a stability study.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solutions at different pH values B Thermal A->B C Photolytic A->C D Oxidative A->D E Hydrolytic A->E F Collect samples at various time points B->F C->F D->F E->F G Analyze by HPLC-MS F->G H Identify & Quantify Degradation Products G->H

Stability Study Workflow

Conclusion

While specific quantitative solubility and stability data for this compound remain to be fully characterized in the public domain, this technical guide provides a robust framework for its investigation. The provided experimental protocols offer standardized approaches to generate reliable data, which is crucial for advancing the development of new chemical entities incorporating this valuable building block. Further research is encouraged to populate the data tables with specific values for this compound, which will be of great benefit to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R,6S)-6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,6S)-6-Methylpiperidine-3-carboxylic acid, a valuable chiral building block in pharmaceutical research and development. The primary synthetic strategy outlined is the diastereoselective hydrogenation of a pyridine precursor, followed by ester hydrolysis. This approach is advantageous due to the ready availability of starting materials and the high diastereoselectivity of the reduction step. These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

(3R,6S)-6-Methylpiperidine-3-carboxylic acid is a substituted piperidine derivative with two stereogenic centers. The precise spatial arrangement of the methyl and carboxylic acid groups is crucial for its biological activity and its utility as a scaffold in medicinal chemistry. Piperidine moieties are prevalent in a wide range of pharmaceuticals, and the ability to synthesize specific stereoisomers is of paramount importance in drug discovery to optimize efficacy and minimize off-target effects.

The synthetic route detailed herein focuses on the catalytic hydrogenation of a readily available 6-methylnicotinic acid derivative. This method provides excellent control over the relative stereochemistry, yielding the cis diastereomer, which corresponds to the (3R,6S) and (3S,6R) enantiomeric pair. Subsequent chiral resolution can then be employed to isolate the desired (3R,6S) enantiomer.

Overall Synthetic Strategy

The synthesis commences with the esterification of 6-methylnicotinic acid to enhance its solubility and reactivity for the subsequent hydrogenation. The key step is the diastereoselective hydrogenation of the resulting methyl 6-methylnicotinate to afford the cis-configured piperidine ester. Finally, hydrolysis of the ester furnishes the target carboxylic acid as a racemic mixture of the (3R,6S) and (3S,6R) enantiomers, which can be separated by established chiral resolution techniques.

Synthesis_Workflow cluster_0 Synthesis Pathway Start 6-Methylnicotinic Acid Esterification Esterification (MeOH, H2SO4) Start->Esterification Step 1 Precursor Methyl 6-Methylnicotinate Esterification->Precursor Hydrogenation Diastereoselective Hydrogenation (H2, PtO2, AcOH) Precursor->Hydrogenation Step 2 Piperidine_Ester cis-Methyl 6-Methylpiperidine-3-carboxylate (Racemic) Hydrogenation->Piperidine_Ester Hydrolysis Hydrolysis (LiOH, H2O/THF) Piperidine_Ester->Hydrolysis Step 3 Final_Product_Racemic cis-6-Methylpiperidine-3-carboxylic Acid (Racemic Mixture of (3R,6S) and (3S,6R)) Hydrolysis->Final_Product_Racemic Resolution Chiral Resolution Final_Product_Racemic->Resolution Step 4 Final_Product (3R,6S)-6-Methylpiperidine-3-carboxylic Acid Resolution->Final_Product

Figure 1: Overall synthetic workflow for (3R,6S)-6-Methylpiperidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of 6-Methylnicotinic Acid

This protocol describes the conversion of 6-methylnicotinic acid to its methyl ester.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-methylnicotinic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Expected Outcome: The product, methyl 6-methylnicotinate, is typically obtained as a colorless oil or low-melting solid with a high yield.

Reactant Molar Eq. Product Typical Yield (%)
6-Methylnicotinic acid1.0Methyl 6-methylnicotinate>95
Protocol 2: Diastereoselective Hydrogenation

This protocol details the catalytic hydrogenation of methyl 6-methylnicotinate to preferentially form the cis-diastereomer of methyl 6-methylpiperidine-3-carboxylate.

Materials:

  • Methyl 6-methylnicotinate

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid (AcOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 6-methylnicotinate (1.0 eq) in glacial acetic acid.

  • Add platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The hydrogenation yields a mixture of cis and trans diastereomers, with the cis isomer being the major product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Starting Material Product Diastereomeric Ratio (cis:trans) Typical Yield (%)
Methyl 6-methylnicotinateMethyl 6-methylpiperidine-3-carboxylate>90:1080-90
Protocol 3: Hydrolysis of the Piperidine Ester

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

  • cis-Methyl 6-methylpiperidine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Dowex® 50WX8 ion-exchange resin (or similar)

Procedure:

  • Dissolve the cis-methyl 6-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The resulting aqueous solution containing the product hydrochloride salt can be purified by passing it through an ion-exchange column (Dowex® 50WX8) and eluting with aqueous ammonia to obtain the free amino acid.

  • Lyophilize the appropriate fractions to yield the solid product.

Expected Outcome: The final product is obtained as a white solid, which is a racemic mixture of (3R,6S)- and (3S,6R)-6-methylpiperidine-3-carboxylic acid.

Starting Material Product Typical Yield (%)
cis-Methyl 6-methylpiperidine-3-carboxylatecis-6-Methylpiperidine-3-carboxylic acid (racemic)>90
Chiral Resolution (Application Note)

To obtain the enantiomerically pure (3R,6S)-6-methylpiperidine-3-carboxylic acid, a chiral resolution of the racemic cis-diastereomer is necessary. Common methods include:

  • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, followed by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral stationary phase can be employed for the separation of the enantiomers.

The selection of the appropriate resolution method will depend on the scale of the synthesis and the available resources.

Resolution_Methods cluster_1 Chiral Resolution Approaches Racemic_Mixture Racemic cis-6-Methylpiperidine- 3-carboxylic Acid Classical_Resolution Classical Resolution (Diastereomeric Salt Formation) Racemic_Mixture->Classical_Resolution Chiral_HPLC Chiral HPLC Racemic_Mixture->Chiral_HPLC Enantiomer_1 (3R,6S)-Enantiomer Classical_Resolution->Enantiomer_1 Enantiomer_2 (3S,6R)-Enantiomer Classical_Resolution->Enantiomer_2 Chiral_HPLC->Enantiomer_1 Chiral_HPLC->Enantiomer_2

Figure 2: Common methods for the resolution of the final product enantiomers.

Data Summary

The following table summarizes the expected outcomes for the key steps in the synthesis.

Step Product Stereochemical Outcome Typical Yield (%)
1. EsterificationMethyl 6-methylnicotinate->95
2. Hydrogenationcis-Methyl 6-methylpiperidine-3-carboxylate>90:10 cis:trans80-90
3. Hydrolysiscis-6-Methylpiperidine-3-carboxylic acid (racemic)Racemic mixture>90
Conclusion

The protocols described provide a reliable and diastereoselective method for the synthesis of cis-6-methylpiperidine-3-carboxylic acid. The key to achieving the desired (3R,6S) stereochemistry lies in the highly selective hydrogenation of the pyridine precursor, followed by an efficient chiral resolution. This synthetic route offers a practical approach for obtaining this important chiral building block for applications in drug discovery and development.

Synthesis of 6-Methylpiperidine-3-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive protocol for the synthesis of 6-methylpiperidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis is based on the catalytic hydrogenation of 6-methylnicotinic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of nipecotic acid, is a key intermediate in the synthesis of various biologically active molecules. Its rigid, substituted piperidine scaffold is a common feature in a range of therapeutic agents. The protocol detailed below describes a robust and reproducible method for the preparation of this compound via the catalytic hydrogenation of commercially available or synthetically accessible 6-methylnicotinic acid.

Overall Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process, starting from the oxidation of a suitable 2-methyl-5-alkylpyridine to form the key intermediate, 6-methylnicotinic acid. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Synthesis_Workflow Start 2-Methyl-5-alkylpyridine Intermediate 6-Methylnicotinic Acid Start->Intermediate Oxidation (e.g., HNO3) Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (e.g., PtO2, H2)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylnicotinic Acid

This protocol details the procedure for the catalytic hydrogenation of 6-methylnicotinic acid to this compound.

Materials:

  • 6-Methylnicotinic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable high-pressure reactor vessel, dissolve 6-methylnicotinic acid (1.0 g, 1.0 eq) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas from the reactor.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of glacial acetic acid.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Neutralization and Extraction: To the resulting residue, cautiously add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

The following table summarizes various catalytic systems and conditions reported for the hydrogenation of pyridine derivatives, which can be adapted for the synthesis of this compound.

CatalystSubstrateSolventPressure (bar)TemperatureTime (h)YieldReference
PtO₂ (5 mol%)Substituted PyridinesGlacial Acetic Acid50 - 70Room Temp.6 - 10Not specified[1]
Rhodium on AluminaNicotinic AcidWater~2Room Temp.< 488.5%[2]
Rhodium on Carbonβ-(3-pyridyl)propionic acidWater/Aqueous Ammonia~2.5Room Temp.Not specified94%[2]
Raney Nickel2-MethylpyridineWater~2 - 5Room Temp.Not specifiedNot specified[3]
Raney Nickel2-MethylpyridineToluene~4Room Temp.Not specifiedNot specified[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound from its pyridine precursor involves a clear logical progression of chemical transformations.

Logical_Relationship cluster_start Starting Material cluster_process Process cluster_product Final Product Start 6-Methylnicotinic Acid (Pyridine Derivative) Process Catalytic Hydrogenation Start->Process Input Product This compound (Piperidine Derivative) Process->Product Output

Caption: Logical flow from starting material to final product.

Disclaimer

This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions, particularly those involving high-pressure hydrogenation, should be handled with extreme care.

References

Application Notes and Protocols for the Analytical Characterization of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 6-Methylpiperidine-3-carboxylic acid, a chiral building block with significant interest in medicinal chemistry. The following protocols cover key analytical techniques for structure elucidation, purity assessment, and chiral separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound and its derivatives.

Quantitative Data Summary: 1H and 13C NMR

The following tables summarize typical chemical shifts for derivatives of this compound. Note that the exact chemical shifts for this compound itself may vary depending on the solvent and stereoisomer. Data is compiled from various N-substituted and esterified analogs.[1][2]

Table 1: Representative 1H NMR Data of this compound Derivatives

Functional GroupProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
N-Boc ProtectedH-63.87 - 3.78m-
H-23.40 - 3.26m-
CH3 (at C-6)1.14d6.3
Boc (t-butyl)1.46s-
N-Benzyl Protected, Methyl EsterH-32.57 - 2.49m-
H-62.74 - 2.65m-
CH3 (at C-6)1.06d6.5
OCH3 (ester)3.62s-
Benzyl CH23.78, 3.37d13.5
Benzyl Ar-H7.34 - 7.22m-
Methyl EsterH-32.48 - 2.44m-
H-62.64dqd13, 6.5, 3.0
CH3 (at C-6)1.07 - 1.02m-
OCH33.71s-

Table 2: Representative 13C NMR Data of this compound Derivatives

Functional GroupCarbonChemical Shift (δ ppm)
N-Boc ProtectedC=O (Boc)154.7 - 155.0
C(CH3)3 (Boc)79.0 - 79.3
C-246.1 - 46.4
C-652.9 - 55.3
CH3 (at C-6)20.7
C(CH3)3 (Boc)28.7
N-Benzyl Protected, Methyl EsterC=O (ester)174.9 - 175.7
C-341.3
C-653.9
CH3 (at C-6)14.2
OCH351.5
Benzyl CH258.7
Benzyl ipso-C139.8
Methyl EsterC=O~175
C-3~41
C-6~54
CH3 (at C-6)~14
OCH3~51
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD, or D2O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: 1H and 13C.

    • Temperature: 25 °C.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • For quaternary carbons, consider using a larger relaxation delay or performing a DEPT experiment for spectral editing.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or the internal standard.

    • Integrate the 1H NMR signals to determine proton ratios.

    • Assign peaks based on chemical shifts, multiplicities, and coupling constants, and by comparison with data for similar structures.[1][2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Sample (5-10 mg) Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR NMR Spectrometer H1_Acq 1H NMR Acquisition NMR->H1_Acq C13_Acq 13C NMR Acquisition NMR->C13_Acq Processing Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structure Confirmation Analysis->Structure

NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound.

Quantitative Data Summary: Mass Spectrometry

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives

DerivativeIonization ModeCalculated m/zFound m/z
N-Boc protectedESI-TOF [M+Na]+264.19340264.19302
N-Benzyl protected, methyl esterESI-TOF [M+H]+248.1645248.1638
Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Method:

    • Ionization Mode: ESI positive or negative ion mode.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in full scan mode to obtain the accurate mass of the molecular ion (e.g., [M+H]+, [M-H]-, or [M+Na]+).

  • Data Analysis: Determine the elemental composition from the accurate mass measurement.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_output Data Interpretation Sample Sample (1 mg/mL) Solution Prepare Dilute Solution Sample->Solution Solvent MeOH or ACN/H2O Solvent->Solution Infusion Direct Infusion Solution->Infusion MS Mass Spectrometer (TOF/Orbitrap) Infusion->MS Acquisition Data Acquisition (Full Scan) MS->Acquisition Analysis Determine Accurate Mass Acquisition->Analysis Composition Elemental Composition Analysis->Composition

HRMS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating its stereoisomers.

Quantitative Data Summary: HPLC

Table 4: General HPLC Method Parameters for Piperidine Derivatives

ParameterCondition
ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) or Chiral Stationary Phase (for enantiomeric separation)
Mobile PhaseA: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile (ACN)
GradientStart with a low percentage of B, and gradually increase.
Flow Rate0.8 - 1.0 mL/min
DetectionUV at 210 nm (note: derivatization may be needed for better sensitivity)
Column TemperatureAmbient or controlled (e.g., 25 °C)
Experimental Protocol: HPLC Purity and Chiral Separation
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: HPLC system with a UV detector.

  • Purity Analysis (Reverse-Phase):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is a good starting point.

    • Method Development: Optimize the gradient to achieve good separation of the main peak from any impurities.

  • Chiral Separation:

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for piperidine derivatives.

    • Mobile Phase: Typically a non-polar mobile phase such as hexane/isopropanol or a polar organic mobile phase. An amine modifier like diethylamine (DEA) may be needed to improve peak shape.

    • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Data Analysis:

    • Determine the retention time of the main peak(s).

    • Calculate the purity by peak area percentage.

    • For chiral separations, calculate the enantiomeric excess (ee%).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample Solution (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Injection Inject Sample Filter->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Purity Assessment Chromatogram->Purity Chiral Chiral Separation Chromatogram->Chiral

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, typically after a derivatization step to increase its volatility.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Esterification: A common method is to convert the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with a solution of HCl in methanol or with trimethylsilyldiazomethane.

    • Silylation: Alternatively, the active hydrogens on the carboxylic acid and the amine can be replaced with trimethylsilyl (TMS) groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample into a vial.

    • Add the derivatization reagent and a suitable solvent (e.g., pyridine, acetonitrile).

    • Heat the mixture if necessary to drive the reaction to completion (e.g., 60-80 °C for 30-60 minutes).

    • After cooling, the sample is ready for injection.

  • Instrumentation: GC-MS system.

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically at a temperature of 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 70-100 °C), and ramp up to a final temperature of 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the derivatized compound (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a library of known spectra for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Sample Derivatization Derivatization (Esterification/Silylation) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS GC-MS System Separation GC Separation GCMS->Separation Injection->GCMS Detection MS Detection Separation->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Identification Compound Identification Spectrum->Identification

GC-MS Analysis Workflow

References

Application Notes and Protocols for 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Analytical Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-Methylpiperidine-3-carboxylic acid. These predictions are derived from spectral data of related piperidine derivatives. Actual experimental values may vary based on stereochemistry, solvent, and instrument conditions.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H32.40 - 2.60m-Methine proton adjacent to the carboxylic acid.
H62.90 - 3.10m-Methine proton adjacent to the methyl group.
H2, H4, H5 (ring protons)1.40 - 2.20m-Complex region of overlapping methylene protons.
CH₃1.10 - 1.30d~6-7Methyl group doublet coupled to H6.
NHBroad singlet--Amine proton, chemical shift is concentration and solvent dependent. May exchange with D₂O.
COOHBroad singlet--Carboxylic acid proton, chemical shift is concentration and solvent dependent. May exchange with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O174.0 - 178.0
C340.0 - 45.0
C650.0 - 55.0
C2, C4, C525.0 - 35.0
CH₃18.0 - 23.0
Table 3: Predicted Mass Spectrometry Data for this compound
Ionization ModePredicted m/zFragment
ESI+[M+H]⁺ = 144.1025Molecular Ion
ESI+126.0919[M+H - H₂O]⁺
ESI+98.0865[M+H - COOH - H]⁺
ESI-[M-H]⁻ = 142.0868Molecular Ion

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis Protocol: Reduction of 6-Methylnicotinic Acid

A common route to substituted piperidine carboxylic acids is the catalytic hydrogenation of the corresponding pyridine derivative.

Materials:

  • 6-Methylnicotinic acid

  • Ethanol or Methanol

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure vessel, dissolve 6-methylnicotinic acid in a suitable solvent like ethanol or methanol.

  • Add the catalyst (5% Rh/Al₂O₃ or PtO₂) to the solution. The catalyst loading is typically 5-10 mol%.

  • Seal the vessel and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Heat the reaction mixture to a temperature between 25-80°C with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or chromatography.

NMR Spectroscopy Protocol

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

Mass Spectrometry Protocol

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Start 6-Methylnicotinic Acid Synthesis Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Product This compound Purification->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Analysis->NMR MS Mass Spectrometry (HRMS, MS/MS) Analysis->MS Data Spectral Data NMR->Data MS->Data

Caption: General workflow for the synthesis and analysis of this compound.

This document serves as a foundational guide for researchers working with this compound. Experimental conditions should be optimized for specific laboratory setups and desired outcomes.

Application Notes: Utilizing 6-Methylpiperidine-3-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 6-Methylpiperidine-3-carboxylic acid in enzyme inhibition assays. This chiral piperidine carboxylic acid serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure is a key component in compounds being investigated as potential therapeutics, including those targeting migraines and malaria.[1] The stereochemistry of the piperidine ring is often crucial for biological activity.[1][2] This document outlines its potential as an inhibitor for several key enzyme classes and provides detailed protocols for assessing its inhibitory activity.

Target Enzyme Classes

While specific quantitative inhibition data for this compound is not extensively available in public literature, the core structure of piperidine-3-carboxylic acid is a recognized motif in the design of inhibitors for several important enzyme families. The carboxylic acid group, in particular, is noted for its ability to form hydrogen bonds with catalytic residues within enzyme active sites.[2]

Matrix Metalloproteinases (MMPs): Piperidine-based carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of MMPs, with some analogues demonstrating low nanomolar potency against MMP-2, -3, -8, -9, and -13, while showing selectivity by sparing MMP-1 and MMP-7.[3][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a critical role in tissue remodeling, wound healing, and cancer metastasis.

D-Amino Acid Oxidase (DAAO): In vitro studies suggest that (3R,6S)-6-Methylpiperidine-3-carboxylic acid may exhibit inhibitory activity against D-Amino Acid Oxidase.[2] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a therapeutic strategy being explored for neurological disorders such as schizophrenia.

HIV-1 Protease: Piperidine-carboxylic acid derivatives are subjects of research for the inhibition of viral proteases, including HIV-1 protease.[2] These compounds can act as transition-state mimics of peptide substrates.[2] Notably, a derivative incorporating (R)-piperidine-3-carboxamide as a P2 ligand has demonstrated highly potent inhibition of HIV-1 protease with an IC50 value of 0.13 ± 0.01 nM.[5] HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus, and its inhibition is a cornerstone of antiretroviral therapy.

Quantitative Data for Related Piperidine Derivatives

Enzyme Target ClassDerivative DescriptionInhibitory Potency (IC50/Ki)Reference
HIV-1 Protease Inhibitor with (R)-piperidine-3-carboxamide as P2 ligandIC50: 0.13 ± 0.01 nM[5]
Matrix Metalloproteinases (MMPs) Piperidine-based arylsulfonamide carboxylic acid derivativesLow nanomolar potency against MMP-2, -3, -8, -9, & -13[3]
Acetylcholinesterase Ethyl nipecotate (ethyl-piperidine-3-carboxylate) derivativesIC50: as low as 47 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of D-Amino Acid Oxidase (DAAO) Inhibition

DAAO_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Synaptic\nPlasticity Synaptic Plasticity NMDA_Receptor->Synaptic\nPlasticity Activation leads to D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist binding DAAO DAAO D_Serine->DAAO Degradation Inhibitor 6-Methylpiperidine- 3-carboxylic acid Inhibitor->DAAO Inhibition Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions of the compound Compound_Prep->Serial_Dilution Add_Inhibitor Add serially diluted compound to respective wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add enzyme to microplate wells Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction by adding substrate Pre_incubation->Add_Substrate Incubation Incubate at optimal temperature Add_Substrate->Incubation Measure_Signal Measure signal (absorbance, fluorescence) Incubation->Measure_Signal Calculate_Inhibition Calculate percent inhibition Measure_Signal->Calculate_Inhibition Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

References

Application of 6-Methylpiperidine-3-carboxylic Acid Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-Methylpiperidine-3-carboxylic acid itself is primarily a synthetic intermediate, its derivatives, particularly N-substituted piperidine-3-carboxylic acids, have emerged as promising scaffolds in neuroscience research. These compounds have shown significant potential as modulators of neurotransmitter systems, with notable applications in the investigation and potential treatment of neurological disorders such as epilepsy. This document provides a detailed overview of the application of these derivatives, focusing on their anticonvulsant properties, mechanism of action, and relevant experimental protocols.

The primary mechanism through which these derivatives are believed to exert their effects is the inhibition of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1] GAT1 is a crucial protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By inhibiting GAT1, these compounds increase the concentration and prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability that can lead to seizures.[4][5]

Key Applications in Neuroscience

The primary application of this compound derivatives in neuroscience research lies in the development of novel anticonvulsant agents. Several studies have synthesized and evaluated series of these compounds, demonstrating their efficacy in preclinical models of epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of N-substituted piperidine-3-carboxylic acid derivatives.

Table 1: In Vitro Blood-Brain Barrier (BBB) Permeability

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
5d 5.21 ± 0.18High
5f 4.89 ± 0.23High
5j 4.95 ± 0.15High
5l 5.11 ± 0.21High
5m 4.98 ± 0.19High
5n 5.07 ± 0.25High
5w 5.33 ± 0.12High
5x 5.18 ± 0.17High
5y 5.28 ± 0.14High

Data from Seth et al., 2018. The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict BBB penetration.

Table 2: In Vivo Anticonvulsant Activity

CompoundDose (mg/kg)sc-PTZ Model (% Protection)DMCM Model (% Protection)
5d 3083.3366.66
10010083.33
5w 3010083.33
100100100
5y 3083.3383.33
100100100
Diazepam 4100100

Data from Seth et al., 2018. sc-PTZ (subcutaneous pentylenetetrazole) and DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) are chemoconvulsant-induced seizure models.

Table 3: Neurotoxicity and Cell Viability

CompoundRotarod Test (Motor Impairment)MTT Assay (Cell Viability at 100 µM)
5d No impairment> 95%
5w No impairment> 95%
5y No impairment> 95%

Data from Seth et al., 2018. The rotarod test assesses motor coordination, and the MTT assay measures cell viability in neuroblastoma cell lines.

Signaling Pathway

The proposed mechanism of action for the anticonvulsant effects of N-substituted piperidine-3-carboxylic acid derivatives involves the modulation of the GABAergic system through the inhibition of the GAT1 transporter.

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter GABA Transporter GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle GABA_receptor GABA-A Receptor GABA->GABA_receptor GAT1 GAT1 GABA->GAT1 Reuptake Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Derivative Piperidine Derivative Derivative->GAT1 Inhibition

Caption: Inhibition of GAT1 by piperidine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This assay predicts the passive transport of compounds across the blood-brain barrier.

PAMPA_Workflow start Start prep_donor Prepare Donor Plate: Test compound in buffer start->prep_donor prep_acceptor Prepare Acceptor Plate: Buffer solution start->prep_acceptor coat_membrane Coat filter plate with BBB lipid solution start->coat_membrane assemble Assemble Sandwich: Donor plate on top of acceptor plate prep_donor->assemble prep_acceptor->assemble coat_membrane->assemble incubate Incubate at room temperature assemble->incubate disassemble Disassemble plates incubate->disassemble analyze Quantify compound concentration in donor and acceptor wells (e.g., LC-MS/MS) disassemble->analyze calculate Calculate Permeability (Pe) analyze->calculate end End calculate->end

Caption: Workflow for the PAMPA-BBB assay.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • BBB lipid solution (e.g., a mixture of phospholipids in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference standards

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the BBB lipid solution to the filter of each well in the 96-well filter plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Donor Plate: Dissolve the test compounds and reference standards in PBS to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solution to each well of the coated filter plate.

  • Assemble and Incubate: Place the filter plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) Where:

    • Vd and Va are the volumes of the donor and acceptor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

    • C_A(t) is the compound concentration in the acceptor well at time t.

    • C_eq is the equilibrium concentration.

In Vivo Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (sc-PTZ) Model

This model is used to evaluate the efficacy of compounds against clonic seizures.

scPTZ_Workflow start Start acclimate Acclimate mice to observation chambers start->acclimate administer_compound Administer test compound or vehicle (i.p.) acclimate->administer_compound wait Wait for appropriate pre-treatment time (e.g., 30-60 min) administer_compound->wait induce_seizure Administer sc-PTZ (e.g., 85 mg/kg) wait->induce_seizure observe Observe for 30 minutes for the onset of clonic seizures induce_seizure->observe record Record latency to first seizure and percentage of protected animals observe->record end End record->end

Caption: Experimental workflow for the sc-PTZ seizure model.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Test compounds and vehicle (e.g., saline, DMSO)

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at the desired doses.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a dose known to induce clonic seizures in the majority of control animals.

  • Observation: Immediately after PTZ injection, place the mice in individual observation chambers and observe them for 30 minutes.

  • Data Recording: Record the latency to the first appearance of clonic seizures (seizures characterized by rhythmic contractions of the limbs). An animal is considered protected if no clonic seizures are observed within the 30-minute observation period. Calculate the percentage of protected animals for each treatment group.

Neurotoxicity Assessment: Rotarod Test

This test evaluates the potential for a compound to cause motor impairment.

Materials:

  • Rotarod apparatus

  • Male Swiss mice (20-25 g)

  • Test compounds and vehicle

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 1-2 minutes).

  • Compound Administration: On the test day, administer the test compound or vehicle (i.p.) at the desired doses.

  • Testing: At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Recording: Record the latency for each mouse to fall off the rotating rod. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Cell Viability: MTT Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Conclusion

Derivatives of this compound represent a valuable class of compounds for neuroscience research, particularly in the field of epilepsy. Their ability to modulate the GABAergic system through the inhibition of GAT1 provides a clear mechanism for their anticonvulsant effects. The experimental protocols and data presented here offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this promising chemical scaffold. Future research may focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties for the development of novel treatments for neurological disorders.

References

Application Notes and Protocols for Developing Peptide Mimetics with 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of peptide mimetics incorporating the constrained amino acid analog, (3R,6S)-6-Methylpiperidine-3-carboxylic acid. This unique building block offers the potential to enhance the metabolic stability and conformational rigidity of peptides, making it a valuable tool in modern drug discovery.

Introduction to 6-Methylpiperidine-3-carboxylic Acid in Peptidomimetics

(3R,6S)-6-Methylpiperidine-3-carboxylic acid is a chiral cyclic amino acid analog that serves as a versatile scaffold in medicinal chemistry. Its rigid piperidine ring structure introduces conformational constraints into peptide backbones, which can lead to improved binding affinity, selectivity, and resistance to proteolytic degradation compared to their natural peptide counterparts. The stereochemistry of this building block, particularly the (3R,6S) configuration, is crucial for its biological activity and dictates its three-dimensional orientation when incorporated into a peptide chain.[1]

The primary application of this moiety is in the development of peptide mimetics, which are structural analogs of peptides with enhanced drug-like properties.[1] Piperidine derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic potential.[1] Research has suggested the utility of piperidine-carboxylic acid derivatives in developing antiviral agents, where they can mimic the transition state of peptide substrates to inhibit viral proteases.[1]

Potential Therapeutic Applications

While specific quantitative data for peptide mimetics incorporating (3R,6S)-6-methylpiperidine-3-carboxylic acid is limited in publicly available literature, the structural motif is present in compounds investigated for various therapeutic areas:

  • Antiviral Agents: Piperidine-based structures have been explored as inhibitors of viral proteases, such as HIV-1 protease. The constrained ring system can mimic the peptide backbone's conformation at the cleavage site.[1]

  • Antimalarial Agents: Phenotypic screening has identified piperidine carboxamide compounds as potent and species-selective antimalarial agents that target the Plasmodium falciparum proteasome. While not peptide mimetics in the strictest sense, this highlights the potential of the piperidine scaffold in anti-infective drug discovery.

  • 5-HT1F Receptor Agonists: The core structure is featured in compounds investigated as potential therapeutics for migraine.

Data Summary

Compound ClassTargetBioactivityOrganism/System
Piperidine CarboxamidesPlasmodium falciparum proteasomeAntimalarial ActivityP. falciparum
Piperidine Derivatives5-HT1F ReceptorAgonist ActivityN/A
Piperidine-Carboxylic Acid DerivativesViral ProteasesInhibitory Activitye.g., HIV-1

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of the Fmoc-protected (3R,6S)-6-Methylpiperidine-3-carboxylic acid building block and its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid

This protocol is a representative synthesis and may require optimization.

Step 1: Boc Protection of the Piperidine Nitrogen

  • Dissolve (3R,6S)-6-Methylpiperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by acidifying the aqueous layer and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Step 2: Fmoc Protection of the Piperidine Nitrogen

  • The Boc-protected intermediate is not directly converted to the Fmoc-protected version. Instead, the free amine of (3R,6S)-6-Methylpiperidine-3-carboxylic acid is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Dissolve (3R,6S)-6-Methylpiperidine-3-carboxylic acid in a suitable solvent system (e.g., aqueous acetone or dioxane) with a base (e.g., sodium bicarbonate or sodium carbonate).

  • Add Fmoc-Cl or Fmoc-OSu portion-wise while maintaining the pH of the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by acidifying the aqueous solution and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid

This protocol outlines a standard manual Fmoc-SPPS workflow. Automated synthesizers can also be programmed for these steps.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid:

    • In a separate vial, dissolve Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours or until a negative Kaiser test is observed.

    • Drain the coupling solution and wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

Synthesis Workflow for Fmoc-Protected Building Block

Synthesis of Fmoc-(3R,6S)-6-methylpiperidine-3-carboxylic acid cluster_start Starting Material cluster_protection Protection cluster_product Final Product start <(3R,6S)-6-Methylpiperidine-3-carboxylic acid> protection Fmoc-Cl or Fmoc-OSu Base (e.g., NaHCO3) start->protection Reaction product protection->product Purification

Caption: Synthetic route for Fmoc protection.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS Cycle for Peptide Elongation Resin Resin with growing peptide chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Coupling of next Fmoc-amino acid (HBTU/HATU, DIPEA in DMF) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Final Final Peptide on Resin Repeat->Final No

Caption: Iterative cycle of SPPS.

General Drug Discovery Workflow

Peptidomimetic Drug Discovery Workflow Target Target Identification and Validation Design Peptidomimetic Design (Incorporate this compound) Target->Design Synthesis Chemical Synthesis (SPPS) Design->Synthesis Screening In Vitro Screening (Binding and Functional Assays) Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Optimization->Synthesis Iterate InVivo In Vivo Studies (Pharmacokinetics and Efficacy) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery process.

References

Application Notes and Protocols: 6-Methylpiperidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid is a versatile chiral building block that has garnered significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the presence of a carboxylic acid handle and a methyl group, provides a unique three-dimensional structure that is amenable to chemical modification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The stereochemistry of the methyl group and the carboxylic acid at the C-6 and C-3 positions, respectively, is crucial for determining the biological activity of its derivatives. This document provides an overview of the applications of this compound in drug discovery, focusing on its use in the development of novel therapeutics for neurodegenerative diseases, malaria, and diabetes. Detailed experimental protocols for the synthesis and evaluation of its derivatives are also provided.

Therapeutic Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas. The piperidine ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, enabling potent and selective interactions with biological targets.

Neurodegenerative Diseases

GABA Reuptake Inhibition: Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are known inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds can enhance GABAergic signaling. This mechanism is a potential therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a critical role in synaptic plasticity and neuronal function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative conditions. Certain derivatives of this compound have been investigated as NMDA receptor antagonists, offering a potential avenue for neuroprotection.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. Piperidine-based compounds have been identified as potent antimalarials. One key target is the parasite's proteasome, a crucial enzyme complex for protein degradation and cellular homeostasis. Inhibition of the P. falciparum proteasome leads to parasite death. Another promising target is the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoids in the parasite but absent in humans.

Antidiabetic Effects

In the context of type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a validated therapeutic strategy. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting their activity, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia. Piperidine derivatives have been explored as inhibitors of these enzymes.

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives incorporating the piperidine-3-carboxylic acid scaffold against different biological targets.

Table 1: Antimalarial and Proteasome Inhibitory Activity of Piperidine Carboxamides

Compound IDP. falciparum (3D7) EC₅₀ (nM)P. falciparum (Dd2) EC₅₀ (nM)Human Proteasome (hβ5) IC₅₀ (nM)P. falciparum Proteasome (Pfβ5) IC₅₀ (nM)
1 150180>10,00025
2 8095>10,00015
3 50608,50010

Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound IDAcetylcholinesterase (AChE) IC₅₀ (µM)Butyrylcholinesterase (BChE) IC₅₀ (µM)
4a 15.525.8
4b 12.318.9
4c 9.815.2

Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of Piperidine Derivatives

Compound IDα-Amylase Inhibition IC₅₀ (µg/mL)α-Glucosidase Inhibition IC₅₀ (µg/mL)
5a 85.375.1
5b 72.163.8
5c 65.755.2
Acarbose 58.248.9

Signaling Pathways and Experimental Workflows

GABAergic Synapse Signaling

Derivatives of this compound can act as GABA reuptake inhibitors, thereby modulating the GABAergic signaling pathway.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Vesicular GABA Transporter Synaptic_Cleft GABA vGAT->Synaptic_Cleft Release GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake GABA_A_Receptor GABA(A) Receptor Synaptic_Cleft->GABA_A_Receptor GABA_B_Receptor GABA(B) Receptor Synaptic_Cleft->GABA_B_Receptor Derivative 6-Methylpiperidine-3- carboxylic acid Derivative Derivative->GAT1 Inhibition Ion_Channel Cl- Influx GABA_A_Receptor->Ion_Channel Hyperpolarization GPCR_Signaling G-protein Signaling GABA_B_Receptor->GPCR_Signaling

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with inhibition by a this compound derivative.

NMDA Receptor Signaling Pathway

Certain derivatives can act as antagonists at the NMDA receptor, thereby blocking downstream signaling cascades initiated by glutamate binding.

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ion_Channel Ca2+ Influx NMDA_Receptor->Ion_Channel Derivative 6-Methylpiperidine-3- carboxylic acid Derivative Derivative->NMDA_Receptor Antagonism CaM Calmodulin Ion_Channel->CaM Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) CaM->Signaling_Cascades Excitotoxicity Excitotoxicity Signaling_Cascades->Excitotoxicity Overactivation

Caption: NMDA receptor signaling pathway and its antagonism by a this compound derivative.

Plasmodium falciparum Proteasome Inhibition Workflow

This workflow illustrates how piperidine carboxamide derivatives inhibit the parasite's proteasome, leading to the accumulation of ubiquitinated proteins and cell death.

Proteasome_Inhibition_Workflow Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome P. falciparum 26S Proteasome Ubiquitinated_Proteins->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Derivative Piperidine Carboxamide Derivative Derivative->Proteasome Inhibition Apoptosis Parasite Death Accumulation->Apoptosis

Caption: Workflow of P. falciparum proteasome inhibition by a piperidine carboxamide derivative.

Methylerythritol Phosphate (MEP) Pathway in Plasmodium falciparum

This diagram shows the MEP pathway for isoprenoid biosynthesis, a key metabolic route in P. falciparum that can be targeted by novel inhibitors.

MEP_Pathway G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXS->DXP DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate DXR->MEP IspD IspD MEP->IspD IspD->Further_Steps Derivative Piperidine-based Inhibitor Derivative->IspD Inhibition IPP_DMAPP IPP / DMAPP Further_Steps->IPP_DMAPP Isoprenoid Biosynthesis

Caption: The MEP pathway in P. falciparum and the potential inhibition point for piperidine-based drugs.

Experimental Protocols

General Synthesis of N-Substituted 6-Methylpiperidine-3-carboxamides

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

  • (3S,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride

  • Desired amine (R-NH₂)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3S,6R)-6-methylpiperidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted 6-methylpiperidine-3-carboxamide.

In Vitro GABA Reuptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Materials:

  • HEK293 cells stably expressing the human GABA transporter 1 (GAT1)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester and filter mats

Procedure:

  • Plate HEK293-hGAT1 cells in 96-well microplates and grow to confluence.

  • On the day of the assay, wash the cells twice with assay buffer.

  • Add assay buffer containing various concentrations of the test compound or vehicle (DMSO) to the wells.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate GABA uptake by adding [³H]GABA to a final concentration of ~10-20 nM.

  • Incubate for 10-20 minutes at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory activity of test compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of acarbose solution to the positive control wells and 10 µL of DMSO to the control wells.

  • Add 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to all wells and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound and its stereoisomers are valuable and versatile building blocks in drug discovery. Their utility has been demonstrated in the development of potent and selective modulators of various biological targets, leading to promising drug candidates for a range of diseases. The synthetic tractability of this scaffold allows for extensive SAR studies, facilitating the optimization of lead compounds. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this compound derivatives in their drug discovery programs.

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, often incorporated into a variety of therapeutic agents. Its synthesis requires careful manipulation of its two functional groups: a secondary amine and a carboxylic acid. To achieve regioselective reactions and prevent unwanted side reactions during the synthesis of more complex molecules, a robust protecting group strategy is essential. This document provides detailed application notes, experimental protocols, and comparative data for common protecting group strategies employed in the synthesis of this compound and its derivatives.

Protecting Group Strategies

The synthetic strategy for derivatives of this compound hinges on the selective protection and deprotection of the piperidine nitrogen and the carboxylic acid. The choice of protecting groups is dictated by the desired reaction sequence and the stability of the protecting groups to various reaction conditions. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is often the most efficient approach.

Amine Protection

The secondary amine of the piperidine ring is nucleophilic and can undergo undesired reactions such as N-alkylation or acylation. Common protecting groups for the piperidine nitrogen include the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its ease of introduction and its stability under a broad range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is stable to both acidic and basic conditions, providing orthogonality to many other protecting groups.[1][2][3] It is readily removed by catalytic hydrogenolysis, which is a mild deprotection method.[2][3]

Carboxylic Acid Protection

The carboxylic acid group is acidic and can interfere with base-mediated reactions. It is typically protected as an ester.

  • Methyl Ester: Methyl esters are simple to prepare and are generally stable.[4] They are typically cleaved by saponification (hydrolysis with a base like NaOH or LiOH).

  • Benzyl Ester: Benzyl esters are particularly useful in orthogonal strategies as they can be cleaved under neutral conditions by catalytic hydrogenolysis, often concurrently with a Cbz group.[5][6]

Orthogonal Protecting Group Strategies

An orthogonal strategy allows for the selective deprotection of one functional group while the other remains protected. This is crucial for the sequential functionalization of the molecule.

  • Boc and Benzyl Ester Strategy: The piperidine nitrogen is protected as a Boc carbamate, and the carboxylic acid is protected as a benzyl ester. The benzyl ester can be selectively removed by hydrogenolysis, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid. This strategy is ideal when a reaction at the carboxylic acid is required before deprotection of the amine.

  • Cbz and Methyl Ester Strategy: The nitrogen is protected with a Cbz group, and the carboxylic acid is protected as a methyl ester. The methyl ester can be saponified without affecting the Cbz group. The Cbz group can then be removed by hydrogenolysis.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection reactions on substrates similar to this compound. The yields and reaction conditions can be used as a guide for optimizing the synthesis.

Table 1: N-Protection of Piperidine Derivatives

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Boc(Boc)₂O, Et₃N, DCM, 0 °C to rt, 16hPiperidine-4-carboxylic acid methyl ester99[7]
Boc(Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂Dimethyl 2-aminopentanedioate92
CbzBenzyl Chloroformate, Na₂CO₃, 0 °CAmino Acids>90[1]

Table 2: Carboxyl Protection of N-Protected Piperidine Carboxylic Acids

Ester TypeReagents and ConditionsSubstrateYield (%)Reference
Methyl EsterMeI, K₂CO₃, DMF, rt, 3hN-Boc-piperidine-4-carboxylic acid-[7]
Methyl EsterSOCl₂, Methanol, 0 °C to rt, 12hPiperidine-3-carboxylic acidQuantitative
Benzyl EsterBenzyl alcohol, p-TsOH, vacuumCarboxylic acidsHigh[5]

Table 3: Deprotection of N-Protected and Carboxyl-Protected Piperidine Derivatives

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
N-Boc4 M HCl in dioxane, rt, 4hN-Boc-piperidine derivative95[8]
N-Bocp-Toluenesulfonic acid, ball mill, rt, 10 minVarious N-Boc amines>98[9]
N-Cbz & Benzyl EsterH₂, Pd/C, Methanol, rt, 12hN-Cbz protected amino acid benzyl esterHigh[2][5]

Experimental Protocols

The following are detailed protocols for the key protection and deprotection steps in the synthesis of this compound.

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the suspension.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-6-Methylpiperidine-3-carboxylic acid.

Protocol 2: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-6-Methylpiperidine-3-carboxylic acid.

Protocol 3: Methyl Esterification of N-Boc-6-Methylpiperidine-3-carboxylic acid

Materials:

  • N-Boc-6-Methylpiperidine-3-carboxylic acid

  • Iodomethane (MeI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-6-Methylpiperidine-3-carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add iodomethane (1.2 eq) and stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-6-Methylpiperidine-3-carboxylic acid methyl ester.

Protocol 4: Benzyl Esterification of N-Boc-6-Methylpiperidine-3-carboxylic acid

Materials:

  • N-Boc-6-Methylpiperidine-3-carboxylic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-6-Methylpiperidine-3-carboxylic acid (1.0 eq) in toluene, add benzyl alcohol (1.5 eq) and a catalytic amount of p-TsOH monohydrate (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-Boc-6-Methylpiperidine-3-carboxylic acid benzyl ester.

Protocol 5: Deprotection of the N-Boc Group

Materials:

  • N-Boc protected this compound derivative

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Filter the solid and dry under vacuum.

Protocol 6: Deprotection of N-Cbz and Benzyl Ester Groups by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-6-Methylpiperidine-3-carboxylic acid benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz and benzyl ester protected compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the workflow and chemical transformations described in these application notes.

Protecting_Group_Strategy_Workflow start 6-Methylpiperidine- 3-carboxylic acid N_protection N-Protection start->N_protection esterification Carboxyl Protection (Esterification) N_protection->esterification functionalization Further Functionalization esterification->functionalization deprotection Deprotection functionalization->deprotection final_product Final Product deprotection->final_product N_Protection_Schemes cluster_boc N-Boc Protection cluster_cbz N-Cbz Protection start_boc Starting Material reagents_boc + (Boc)₂O, Base start_boc->reagents_boc product_boc N-Boc Protected Product reagents_boc->product_boc start_cbz Starting Material reagents_cbz + Cbz-Cl, Base start_cbz->reagents_cbz product_cbz N-Cbz Protected Product reagents_cbz->product_cbz Deprotection_Schemes cluster_boc_dep N-Boc Deprotection cluster_cbz_dep N-Cbz / Benzyl Ester Deprotection start_boc_dep N-Boc Protected reagents_boc_dep + Acid (TFA or HCl) start_boc_dep->reagents_boc_dep product_boc_dep Deprotected Amine reagents_boc_dep->product_boc_dep start_cbz_dep N-Cbz / Benzyl Ester Protected reagents_cbz_dep + H₂, Pd/C start_cbz_dep->reagents_cbz_dep product_cbz_dep Deprotected Product reagents_cbz_dep->product_cbz_dep Orthogonal_Strategy start_ortho N-Boc-6-Methylpiperidine- 3-carboxylic acid benzyl ester hydrog Hydrogenolysis (H₂, Pd/C) start_ortho->hydrog intermediate N-Boc-6-Methylpiperidine- 3-carboxylic acid hydrog->intermediate acid_dep Acidic Deprotection (TFA or HCl) final_ortho 6-Methylpiperidine- 3-carboxylic acid acid_dep->final_ortho intermediate->acid_dep

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in 6-Methylpiperidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methylpiperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges of controlling stereochemistry at the C3 and C6 positions of the piperidine ring. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on achieving the desired stereoisomers.

Issue 1: Low Diastereoselectivity in Catalytic Hydrogenation of 6-Methylnicotinic Acid Derivatives

Question: My catalytic hydrogenation of methyl 6-methylnicotinate is producing a mixture of cis and trans isomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the cis isomer?

Answer: Low diastereoselectivity in the reduction of substituted pyridines is a frequent challenge. The formation of the cis isomer is often favored under kinetic control, but reaction conditions can significantly influence the outcome.

Potential Causes & Troubleshooting Steps:

  • Catalyst Choice: The nature of the catalyst plays a pivotal role. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often favor the formation of the cis isomer.[1] If you are using other catalysts like Palladium on carbon (Pd/C), consider switching to PtO₂.

  • Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface. Acidic media, such as glacial acetic acid, are commonly used and have been shown to favor the cis product.[1]

  • Hydrogen Pressure: Higher hydrogen pressure can sometimes increase the proportion of the cis isomer. Experiment with pressures ranging from atmospheric to high pressure (e.g., 70 bar).[1]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Try running the reaction at room temperature or even lower if the reaction rate is acceptable.

  • Substrate Modification: The ester group can influence the approach of the substrate to the catalyst surface. While methyl ester is common, experimenting with bulkier esters might alter the steric hindrance and improve selectivity.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Troubleshooting workflow for low diastereoselectivity."

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Question: I am attempting an asymmetric synthesis of a specific enantiomer of this compound using a chiral auxiliary, but the enantiomeric excess (e.e.) is low. What can I do to improve it?

Answer: Achieving high enantioselectivity with chiral auxiliaries requires careful optimization of the reaction conditions to maximize the directing effect of the auxiliary.

Potential Causes & Troubleshooting Steps:

  • Chiral Auxiliary Mismatch: The chosen chiral auxiliary may not be optimal for your specific substrate and reaction type. It is crucial to select an auxiliary that provides a high degree of facial shielding. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides.[2]

  • Reaction Temperature: Lowering the temperature of the stereodetermining step (e.g., alkylation or conjugate addition) is often the most effective way to improve enantioselectivity. Reactions are frequently run at temperatures as low as -78 °C.

  • Lewis Acid/Base Choice: In many reactions involving chiral auxiliaries, a Lewis acid or a specific base is used. The nature of this reagent can significantly impact the transition state geometry and, consequently, the stereochemical outcome. Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) or bases (e.g., LDA, LiHMDS).

  • Solvent Polarity: The solvent can affect the conformation of the substrate-auxiliary complex. Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂).

  • Steric Hindrance: Ensure that the chiral auxiliary is the primary source of steric hindrance directing the reaction. Unwanted steric interactions from other parts of the molecule can compete with the directing effect of the auxiliary.

G

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to control the stereochemistry of this compound?

A1: The primary strategies include:

  • Catalytic Hydrogenation of a 6-methylnicotinic acid derivative: This method often yields a mixture of diastereomers, with the cis isomer typically being the major product under certain conditions.[1] Subsequent chiral resolution may be necessary to obtain a single enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can provide a scaffold with pre-defined stereocenters.

  • Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.[2]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Q2: How can I determine the diastereomeric ratio and enantiomeric excess of my product?

A2:

  • Diastereomeric Ratio (d.r.): This can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, by integrating the signals corresponding to each diastereomer. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used.

  • Enantiomeric Excess (e.e.): This is typically determined using chiral HPLC or chiral GC, which are capable of separating enantiomers.

Q3: Is it possible to epimerize the C3 position to obtain the trans isomer from the cis isomer?

A3: Yes, epimerization at the C3 position is a possible strategy. This is typically achieved by deprotonating the α-carbon to the carboxylic acid (or ester) to form an enolate, followed by protonation. The thermodynamic product, which is often the trans isomer due to reduced steric strain, can be favored by using thermodynamic control conditions (e.g., a weaker base and longer reaction times at a higher temperature).

Data Presentation

The following table summarizes quantitative data found in the literature for the synthesis of this compound derivatives.

Starting MaterialReactionCatalyst/ReagentSolventTemp.ProductDiastereomeric Ratio (cis:trans)Ref.
Methyl 6-methylnicotinateCatalytic HydrogenationPtO₂ (10 mol%)Acetic AcidRTMethyl 6-methylpiperidine-3-carboxylate85:15[3]

Experimental Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation of Methyl 6-methylnicotinate

This protocol is adapted from a reported procedure for the synthesis of methyl 6-methylpiperidine-3-carboxylate with a preference for the cis isomer.[3]

Materials:

  • Methyl 6-methylnicotinate

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure autoclave/hydrogenator

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 6-methylnicotinate (1.0 eq.) in glacial acetic acid.

  • Carefully add PtO₂ (10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric or higher).

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC-MS for completion).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a small amount of acetic acid or a suitable solvent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • The crude product can be purified by column chromatography.

G A Dissolve Substrate in Acetic Acid B Add PtO₂ Catalyst A->B C Seal and Purge with N₂ B->C D Pressurize with H₂ C->D E Stir at RT D->E F Vent H₂ and Purge with N₂ E->F G Filter off Catalyst F->G H Remove Solvent G->H I Determine d.r. by ¹H NMR H->I

References

Technical Support Center: Synthesis of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpiperidine-3-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving the hydrogenation of a 6-methylnicotinic acid precursor.

Q1: My overall yield is low in the synthesis of this compound starting from 6-methylnicotinic acid. What are the potential problem areas?

Low overall yield in this multi-step synthesis can be attributed to inefficiencies in the esterification of the starting material or the subsequent hydrogenation step.

  • Inefficient Esterification: The conversion of 6-methylnicotinic acid to its ester (e.g., methyl 6-methylnicotinate) is crucial. Incomplete reaction can be a major source of yield loss. Ensure you are using a sufficient excess of the alcohol and an adequate amount of a strong acid catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.[1]

  • Suboptimal Hydrogenation: The catalytic hydrogenation of the pyridine ring is a critical step. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the yield and reaction time. Incomplete reduction will leave unreacted starting material, while overly harsh conditions can lead to side reactions.

  • Purification Losses: The final product is often a mixture of diastereomers which can be challenging to separate. Significant material loss can occur during purification steps like crystallization or chromatography.

Q2: I am observing the formation of byproducts during the esterification of 6-methylnicotinic acid. What are these and how can I avoid them?

Several side reactions can occur during the esterification of 6-methylnicotinic acid, leading to impurities and reduced yields.

  • N-methylation: If using a strong methylating agent like dimethyl sulfate, methylation of the pyridine nitrogen can occur, forming an N-methyl-6-methylnicotinium salt.[1] To avoid this, Fischer esterification using an alcohol and a strong acid catalyst is a preferable method.

  • Decarboxylation: At elevated temperatures and under strongly acidic conditions, 6-methylnicotinic acid can undergo decarboxylation to yield 2-methylpyridine.[1] It is important to control the reaction temperature and avoid prolonged heating.

  • Impurity from Starting Material: A common impurity in commercially available 6-methylnicotinic acid is isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), which arises from over-oxidation during its synthesis.[1] This impurity will also be esterified, leading to a diester byproduct that will need to be removed.

Q3: The hydrogenation of my methyl 6-methylnicotinate is slow or incomplete. How can I improve this step?

Slow or incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Platinum on carbon, Rhodium on alumina) is critical. Ensure the catalyst is fresh and has not been deactivated. The catalyst loading should also be optimized.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions. Ensure your reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate.

  • Solvent Choice: The solvent can influence the reaction rate. Polar protic solvents like ethanol or acetic acid are commonly used for the hydrogenation of pyridine rings.

  • Presence of Inhibitors: Certain functional groups or impurities can act as catalyst poisons. Ensure your starting material is of high purity.

Q4: I have obtained a mixture of diastereomers of this compound. How can I purify the desired stereoisomer?

The hydrogenation of a substituted pyridine ring will typically result in a mixture of diastereomers. Their separation can be achieved through several methods.

  • Fractional Crystallization: The diastereomers may have different solubilities, allowing for their separation by fractional crystallization from a suitable solvent system.

  • Diastereomeric Salt Formation: Formation of salts with a chiral resolving agent (like tartaric acid) can lead to diastereomeric salts with different physical properties, facilitating their separation by crystallization.[2]

  • Digestion: In some cases, suspending the mixture of diastereomeric salts in a specific solvent mixture and heating it for a short period can enrich one diastereomer in the solid phase.[2]

  • Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the stereoisomers, although this method is often more suitable for smaller scales.

Quantitative Data Summary

The following tables summarize key parameters for the synthesis of this compound and its precursors.

Table 1: Common Side Products in 6-Methylnicotinic Acid Esterification

Side Product NameChemical StructureFormation ConditionMitigation Strategy
N-methyl-6-methylnicotinium saltPyridine ring nitrogen is methylatedUse of strong methylating agents (e.g., dimethyl sulfate)[1]Use Fischer esterification (alcohol with acid catalyst) instead.
2-Methylpyridine (2-Picoline)Carboxylic acid group is lostHigh temperatures during esterification[1]Maintain moderate reaction temperatures and avoid prolonged heating.
Dimethyl pyridine-2,5-dicarboxylateEsterification of isocinchomeronic acid impurityPresence of isocinchomeronic acid in the starting material[1]Use high-purity 6-methylnicotinic acid.

Table 2: Comparison of Esterification Methods for 6-Methylnicotinic Acid

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, Sulfuric AcidRefluxAvoids N-methylation, common and cost-effective reagents.Can be slow, requires excess alcohol, potential for decarboxylation at high temperatures.[1]
Using Dimethyl SulfateDimethyl Sulfate, Sodium BicarbonateAnhydrous solvent (e.g., DMF), heatingCan be faster than Fischer esterification.Dimethyl sulfate is highly toxic, potential for N-methylation side reaction.[1]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Esterification of 6-Methylnicotinic Acid (Fischer Esterification)
  • Suspend 6-methylnicotinic acid (1 equivalent) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux and stir for several hours (e.g., 4-18 hours). Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate.[1]

Protocol 2: Catalytic Hydrogenation of Methyl 6-Methylnicotinate
  • Dissolve methyl 6-methylnicotinate (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a hydrogenation catalyst (e.g., 5-10 mol% of Platinum on carbon or Rhodium on alumina).

  • Place the mixture in a high-pressure reactor (autoclave).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methylpiperidine-3-carboxylate.

Protocol 3: Hydrolysis of the Ester to the Carboxylic Acid
  • Dissolve the crude methyl 6-methylpiperidine-3-carboxylate in a mixture of water and a co-solvent like methanol or THF.

  • Add an excess of a base (e.g., 2-3 equivalents of sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or other methods as described in the troubleshooting section.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Overall Yield of This compound CheckEster Step 1: Investigate Esterification Start->CheckEster CheckHydro Step 2: Investigate Hydrogenation Start->CheckHydro CheckPuri Step 3: Investigate Purification Start->CheckPuri Ester_Incomplete Incomplete Reaction? CheckEster->Ester_Incomplete Ester_SideReact Side Reactions? CheckEster->Ester_SideReact Hydro_Incomplete Incomplete Reduction? CheckHydro->Hydro_Incomplete Puri_Loss High Loss During Purification? CheckPuri->Puri_Loss Sol_Ester_Incomplete Increase reaction time. Use excess alcohol. Ensure catalyst is active. Ester_Incomplete->Sol_Ester_Incomplete Yes Sol_Ester_SideReact Control temperature. Use Fischer esterification. Use pure starting material. Ester_SideReact->Sol_Ester_SideReact Yes Sol_Hydro_Incomplete Use fresh catalyst. Increase H2 pressure. Optimize solvent and temperature. Hydro_Incomplete->Sol_Hydro_Incomplete Yes Sol_Puri_Loss Optimize crystallization solvent. Consider diastereomeric salt formation. Use digestion techniques. Puri_Loss->Sol_Puri_Loss Yes

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

SynthesisWorkflow Start 6-Methylnicotinic Acid Ester Methyl 6-methylnicotinate Start->Ester Esterification (MeOH, H2SO4) PiperidineEster Methyl 6-methylpiperidine-3-carboxylate (Diastereomeric Mixture) Ester->PiperidineEster Hydrogenation (H2, Catalyst) FinalProduct This compound (After Purification) PiperidineEster->FinalProduct Hydrolysis & Purification (NaOH, then HCl)

Caption: General synthetic workflow.

References

Technical Support Center: Purification of 6-Methylpiperidine-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methylpiperidine-3-carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of this compound?

A1: The primary methods for resolving the enantiomers and diastereomers of this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can directly separate the enantiomers. This is a widely used technique for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.

Q2: What factors should I consider when choosing a purification technique?

A2: The choice of purification technique depends on several factors, including the scale of the separation, the desired purity, available equipment, and cost. Diastereomeric salt crystallization is often more cost-effective for large-scale purifications, while chiral chromatography generally offers higher resolution for achieving very high purity, especially at the analytical and semi-preparative scales.

Q3: How do the physicochemical properties of this compound affect its purification?

A3: this compound is a polar molecule due to the presence of the carboxylic acid and the piperidine ring. Its solubility in polar solvents like water, methanol, and ethanol is a key consideration for both crystallization and chromatography.[1][2] The methyl group introduces some non-polar character, which can also influence its interaction with different solvents and chromatographic stationary phases.[1]

Purification Workflow Overview

Purification Workflow Overall Purification Workflow for this compound Isomers cluster_0 Starting Material cluster_1 Primary Purification Method cluster_2 Analysis cluster_3 Final Product Racemic Mixture Racemic Mixture Diastereomeric Salt Crystallization Diastereomeric Salt Crystallization Racemic Mixture->Diastereomeric Salt Crystallization Option 1 Chiral HPLC/SFC Chiral HPLC/SFC Racemic Mixture->Chiral HPLC/SFC Option 2 Purity & Enantiomeric Excess (ee) Analysis Purity & Enantiomeric Excess (ee) Analysis Diastereomeric Salt Crystallization->Purity & Enantiomeric Excess (ee) Analysis Chiral HPLC/SFC->Purity & Enantiomeric Excess (ee) Analysis Isolated Isomer Isolated Isomer Purity & Enantiomeric Excess (ee) Analysis->Isolated Isomer

Caption: A high-level overview of the purification workflow for this compound isomers.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This guide addresses common issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization.

Problem Potential Cause Suggested Solution
No crystal formation The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Slowly adding an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.
The solution is not sufficiently concentrated.Carefully evaporate some of the solvent to achieve supersaturation.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
Oiling out The melting point of the diastereomeric salt is lower than the boiling point of the solvent.Use a lower boiling point solvent. Slower cooling rates can also favor crystal formation over oiling.
High concentration of impurities.Purify the starting racemic mixture before attempting the resolution.
Low Diastereomeric Excess (d.e.) The solubility difference between the two diastereomeric salts is small in the chosen solvent.Screen a wider range of solvents to find one that maximizes the solubility difference.
Co-precipitation of the more soluble diastereomer.Slow down the cooling rate to allow for more selective crystallization. Multiple recrystallizations of the obtained solid will improve the diastereomeric excess.
Low Yield A significant amount of the desired diastereomeric salt remains in the mother liquor.Reduce the amount of solvent used for crystallization. Cool the crystallization mixture to a lower temperature to decrease the solubility of the desired salt.
Experimental Protocol: Diastereomeric Salt Crystallization (Illustrative Example)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid)

  • Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and water)

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve 0.5-1.0 equivalent of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, cool further to 4 °C.

    • If crystallization does not occur, try concentrating the solution or adding an anti-solvent.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold crystallization solvent.

  • Analysis:

    • Determine the diastereomeric excess of the crystalline salt using analytical techniques like NMR or chiral HPLC after liberating the acid.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomeric salt in water.

    • Adjust the pH to isolate the free acid. For example, if a chiral amine was used as the resolving agent, acidify the solution to precipitate the carboxylic acid. If a chiral acid was used, basify the solution and extract the resolving agent, then acidify to precipitate the target acid.

    • Collect the purified enantiomer by filtration and dry under vacuum.

Illustrative Data for Solvent Screening:

Solvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield (%)Observations
Methanol4560Rapid crystallization, small needles.
Ethanol7550Slower crystallization, well-formed prisms.
Isopropanol8540Very slow crystallization over 24 hours.
Acetone/Water (9:1)6075Fine precipitate formed quickly.

Note: This data is for illustrative purposes only and will vary depending on the specific resolving agent and experimental conditions.

Troubleshooting Guide: Chiral HPLC/SFC Purification

This guide provides solutions to common problems encountered during the chiral separation of this compound isomers by HPLC or SFC.

Problem Potential Cause Suggested Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine derivatives.
Inappropriate mobile phase.Optimize the mobile phase composition. For normal phase HPLC, vary the ratio of hexane/isopropanol or hexane/ethanol. For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and the type and concentration of additives.
Peak tailing or broad peaks Secondary interactions with the stationary phase.For this basic compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1-0.5%) to the mobile phase can improve peak shape.
Sample overload.Reduce the injection volume or the concentration of the sample.
Poor resolution Inefficient separation.Decrease the flow rate. For HPLC, consider using a column with smaller particle size for higher efficiency.
Suboptimal temperature.Optimize the column temperature. Lower temperatures often improve chiral recognition and resolution.
Low recovery Adsorption of the compound onto the column or system.Ensure proper column conditioning and passivation of the system. The use of additives can also minimize adsorption.
Experimental Protocol: Preparative Chiral HPLC (Illustrative Example)

This protocol provides a starting point for developing a preparative chiral HPLC method.

Instrumentation and Columns:

  • Preparative HPLC system

  • Chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD)

Method Development:

  • Analytical Method Development:

    • Start with an analytical scale column of the same stationary phase.

    • Screen different mobile phases. A common starting point for normal phase is a mixture of hexane and an alcohol (isopropanol or ethanol) with a basic additive (0.1% DEA).

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative HPLC:

    • Use a larger diameter column with the same stationary phase.

    • Adjust the flow rate according to the column dimensions to maintain the same linear velocity as the analytical method.

    • Increase the injection volume and sample concentration for higher throughput.

Illustrative HPLC Parameters:

ParameterAnalytical ScalePreparative Scale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (20 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min18.9 mL/min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL500 µL
Sample Conc. 1 mg/mL10 mg/mL

Note: These parameters are illustrative and require optimization for your specific separation.

Logical Relationship of Purification Steps

Purification_Logic Logical Flow of a Purification Experiment Start Start Method_Selection Select Purification Method (Crystallization or Chromatography) Start->Method_Selection Optimization Optimize Parameters (Solvent/Mobile Phase, Temp, etc.) Method_Selection->Optimization Execution Perform Purification Optimization->Execution Analysis Analyze Purity and ee Execution->Analysis Decision Purity > 98% ee? Analysis->Decision Further_Purification Perform Recrystallization or Re-chromatography Decision->Further_Purification No Final_Product Isolated Pure Isomer Decision->Final_Product Yes Further_Purification->Execution

Caption: A flowchart illustrating the decision-making process during the purification of this compound isomers.

References

Technical Support Center: Synthesis of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 6-Methylpiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound, and what are their primary challenges?

A1: The synthesis of this compound, a chiral molecule, typically relies on one of three main strategies, each with its own set of potential side reactions and challenges:

  • Catalytic Hydrogenation of a Substituted Pyridine: This is a direct and atom-economical approach. However, challenges include achieving complete reduction of the aromatic ring, preventing side reactions of the intermediate dihydropyridines, and controlling the stereoselectivity of the two chiral centers. Catalyst poisoning by the nitrogen atom of the pyridine or piperidine product can also be an issue.[1][2]

  • Cyclization of an Acyclic Precursor: Methods like the Dieckmann condensation of an amino diester or the Hofmann-Löffler-Freytag reaction of an N-haloamine can be employed to construct the piperidine ring. The main challenges are controlling the regioselectivity of the cyclization and minimizing intermolecular side reactions such as dimerization.[3][4]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, can provide good stereochemical control. However, this often involves a multi-step synthesis with potential for yield loss at each step and the possibility of epimerization at chiral centers under harsh reaction conditions.

Q2: How can I control the stereochemistry at the C3 and C6 positions during the synthesis?

A2: Achieving the desired stereochemistry is a critical challenge. Several techniques can be employed:

  • Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, can induce stereoselectivity during the reduction of a pyridine precursor.[5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved in a subsequent step.

  • Substrate Control: The inherent stereochemistry of a chiral starting material (chiral pool synthesis) can be carried through the synthetic sequence. Careful selection of reaction conditions is crucial to avoid epimerization.

  • Diastereomeric Resolution: If a mixture of diastereomers is formed, they can often be separated by chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[6]

Q3: What are the typical purification strategies for this compound and its intermediates?

A3: Purification strategies depend on the properties of the compound at each stage of the synthesis:

  • Intermediates: Column chromatography on silica gel is a common method for purifying organic-soluble intermediates. The choice of eluent will depend on the polarity of the compound.

  • Final Product: As an amino acid, this compound is zwitterionic and may have low solubility in organic solvents. Ion-exchange chromatography is often an effective purification method. Recrystallization from a suitable solvent system can also be used to purify the final product and to separate diastereomers.

  • Diastereomer Separation: As mentioned, fractional crystallization of diastereomeric salts is a classical and effective method for separating stereoisomers. Chiral HPLC can also be used for both analytical and preparative separations.[6][7]

Troubleshooting Guides

Problem 1: Incomplete reduction during catalytic hydrogenation of the pyridine precursor.
Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Catalyst Inactivity or Poisoning Ensure the catalyst is fresh and active. Catalyst poisoning by the nitrogen lone pair can be mitigated by performing the reaction under acidic conditions (e.g., in acetic acid or with an acid additive) to protonate the nitrogen.[1] However, be aware that harsh acidic conditions can sometimes promote side reactions.--INVALID-LINK--
Insufficient Hydrogen Pressure or Reaction Time Increase the hydrogen pressure and/or extend the reaction time. Hydrogenation of pyridines can be sluggish and may require elevated pressures and temperatures.[1]--INVALID-LINK--
Choice of Catalyst The choice of catalyst (e.g., Rh/C, PtO2, Pd/C) can significantly impact the reaction efficiency. If one catalyst is not effective, screen other common hydrogenation catalysts. Rhodium-based catalysts are often effective for pyridine hydrogenation.[1]--INVALID-LINK--
Problem 2: Formation of multiple diastereomers and loss of stereocontrol.
Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Epimerization Epimerization at the stereocenters can occur under harsh basic or acidic conditions, or at elevated temperatures.[8][9] If possible, use milder reaction conditions. For example, in a Dieckmann condensation, using a sterically hindered base at low temperature can minimize epimerization of the α-carbon.[3]--INVALID-LINK--
Non-Stereoselective Reaction If a key bond-forming step is not stereoselective, consider modifying the synthetic strategy. This could involve using a chiral catalyst, a chiral auxiliary, or starting from a chiral precursor.N/A
Difficult Purification If diastereomers are difficult to separate by column chromatography, consider converting them into diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid) and separating them by fractional crystallization.[6]N/A
Problem 3: Low yield in cyclization reactions (e.g., Dieckmann Condensation).
Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Intermolecular Dimerization For intramolecular reactions like the Dieckmann condensation, intermolecular side reactions can compete, especially when forming larger rings. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular dimerization.[3]--INVALID-LINK--
Unfavorable Ring Strain While 6-membered rings are generally favorable, substituents can introduce strain that disfavors cyclization. Ensure the precursor is correctly designed for facile cyclization.N/A
Base-Induced Side Reactions Strong bases can induce other side reactions. Use of a suitable base is critical. For Dieckmann condensations, sodium ethoxide or potassium tert-butoxide are common, but the choice can influence the outcome.[3]--INVALID-LINK--

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general procedure for the catalytic hydrogenation of a 6-methyl-nicotinic acid ester, a common precursor to this compound.

Materials:

  • Ethyl 6-methylnicotinate

  • Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO2)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reactor vessel, dissolve ethyl 6-methylnicotinate (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (5-10 mol% Rh/C or PtO2) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS by periodically taking samples. The reaction may take several hours to days for complete conversion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine ester.

  • The crude product can be purified by column chromatography or vacuum distillation.

  • The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification).

Protocol 2: Dieckmann Condensation for Piperidine Synthesis

This protocol outlines the intramolecular cyclization of a protected amino diester to form a β-keto ester, which is a precursor to the desired piperidine.

Materials:

  • N-protected diethyl 4-amino-2-methylheptanedioate

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene or THF

  • Inert atmosphere (nitrogen or argon)

  • Aqueous HCl (for workup)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere.

  • Add a solution of the N-protected amino diester (1.0 eq) in the anhydrous solvent (e.g., toluene) to the flask. To favor intramolecular cyclization, it is advisable to work at high dilution.

  • Cool the solution to 0 °C.

  • Slowly add a solution or suspension of the base (e.g., NaOEt, 1.1 eq) in the same solvent to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude β-keto ester can be purified by column chromatography. This intermediate is then further processed (decarboxylation and reduction of the ketone) to yield the this compound scaffold.

Visualizations

Troubleshooting Workflow: Incomplete Hydrogenation start Incomplete Hydrogenation Observed q1 Is the catalyst fresh and active? start->q1 sol1 Replace with fresh catalyst. q1->sol1 No q2 Is the reaction performed under acidic conditions? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add an acidic co-solvent (e.g., acetic acid) to protonate the nitrogen and prevent catalyst poisoning. q2->sol2 No q3 Are hydrogen pressure and reaction time sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase H2 pressure and/or extend reaction time. q3->sol3 No end Consider alternative catalysts (e.g., PtO2, different Rh catalyst). q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for incomplete hydrogenation.

Side Reactions in Dieckmann Condensation start Acyclic Amino Diester base Base (e.g., NaOEt) start->base desired_path Intramolecular Cyclization (Favored at high dilution) base->desired_path side_reaction Intermolecular Dimerization (Competes at high concentration) base->side_reaction product Cyclic β-Keto Ester (Precursor to Piperidine) desired_path->product dimer Dimeric Byproduct side_reaction->dimer

Caption: Competing pathways in the Dieckmann condensation.

References

optimizing reaction conditions for amide bond formation with 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide bond formation with 6-methylpiperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the amide coupling of this compound in a question-and-answer format.

Q1: I am observing low to no yield of my desired amide product. What are the likely causes?

A1: Low or no product yield in the amide coupling of this compound can stem from several factors, primarily related to its sterically hindered nature. Key reasons include:

  • Inefficient Carboxylic Acid Activation: The methyl group at the 6-position of the piperidine ring creates steric hindrance around the carboxylic acid, making its activation by the coupling reagent less efficient.

  • Poor Nucleophilicity of the Amine: If the amine coupling partner is also sterically hindered or electronically deactivated (e.g., an aniline), the reaction rate will be significantly reduced.

  • Suboptimal Coupling Reagent: Not all coupling reagents are effective for sterically demanding substrates. A more potent activating agent is often required.

  • Inappropriate Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and need to be optimized for this specific substrate.

  • Side Reactions: Under harsh conditions or with certain coupling reagents, side reactions such as racemization or reagent decomposition can compete with the desired amide bond formation.

Q2: Which coupling reagents are recommended for this compound?

A2: Due to the steric hindrance of this compound, standard coupling reagents like DCC or EDC alone may not be sufficient. More powerful reagents are generally recommended. Consider the following options:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. HATU is often preferred as it is known to be more reactive and can lead to less racemization.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings. PyAOP is particularly useful for coupling N-methylated or other sterically demanding amino acids.

  • Carbodiimides with Additives: While less potent, the use of a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or more effectively HOAt (1-Hydroxy-7-azabenzotriazole) can enhance the reaction rate and suppress side reactions. For a sterically hindered substrate like this, EDC/HOAt would be a more suitable choice than EDC/HOBt.

Q3: What are the recommended solvents and bases for this reaction?

A3: The choice of solvent and base is crucial for the success of the amide coupling.

  • Solvents: Anhydrous polar aprotic solvents are generally the best choice.

    • Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for dissolving the reactants and facilitating the reaction.

    • Dichloromethane (DCM) can also be used, particularly if the reactants are sufficiently soluble. It is important to ensure the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid.

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine component.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base for these types of couplings due to its steric bulk, which prevents it from acting as a nucleophile.

    • Triethylamine (TEA) can also be used, but it is more nucleophilic than DIPEA and can sometimes lead to side reactions.

    • 2,4,6-Collidine is another sterically hindered base that can be effective.

Q4: How can I minimize side reactions, particularly racemization?

A4: Racemization can be a concern, especially if the chiral center is adjacent to the activating group. To minimize racemization and other side reactions:

  • Use Additives: Additives like HOBt and HOAt not only increase the reaction rate but also act as racemization suppressants. HOAt is generally more effective than HOBt.

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to reduce the rate of racemization.

  • Choose the Right Coupling Reagent: Some coupling reagents are inherently less prone to causing racemization. For example, HATU is often reported to result in lower levels of epimerization compared to other reagents.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields and reduce side reactions.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the piperidine nitrogen?

A: Yes, it is highly recommended to protect the secondary amine of the piperidine ring before performing the amide coupling. The free amine can compete with your intended amine nucleophile, leading to oligomerization or other side products. A standard Boc (tert-butyloxycarbonyl) protecting group is commonly used and can be removed under acidic conditions after the amide bond is formed.

Q: What is a general experimental protocol I can start with?

A: The following is a general protocol using HATU as the coupling reagent. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific amine substrate.

Experimental Protocol: Amide Coupling of N-Boc-6-methylpiperidine-3-carboxylic acid with a Primary Amine using HATU

Materials:

  • N-Boc-6-methylpiperidine-3-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of N-Boc-6-methylpiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 - 1.5 equivalents) and DIPEA (2.0 - 3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary

Coupling Reagent CombinationRelative Reactivity for Hindered SubstratesGeneral Recommendation
EDC / HOBtModerateMay result in low yields; consider for less hindered amines.
EDC / HOAtGoodA better choice than EDC/HOBt for hindered systems.
HBTU / DIPEAVery GoodA reliable choice for many challenging couplings.
HATU / DIPEAExcellentOften the reagent of choice for highly hindered substrates.
PyBOP / DIPEAVery GoodA strong phosphonium-based alternative to uronium salts.
PyAOP / DIPEAExcellentParticularly effective for N-methylated and other highly hindered amines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Protect_Piperidine Protect Piperidine N (e.g., with Boc) Dissolve_Acid Dissolve Protected Acid in Anhydrous Solvent Protect_Piperidine->Dissolve_Acid Add_Reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) Dissolve_Acid->Add_Reagents Pre-activate Stir for 15-30 min (Pre-activation) Add_Reagents->Pre-activate Add_Amine Add Amine Pre-activate->Add_Amine React Monitor Reaction (TLC/LC-MS) Add_Amine->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Experimental workflow for amide bond formation.

troubleshooting_guide Start Low/No Product Yield Check_Activation Was a potent coupling reagent used (e.g., HATU)? Start->Check_Activation Check_Conditions Are the reaction conditions optimal (anhydrous solvent, non-nucleophilic base)? Check_Activation->Check_Conditions Yes Use_Potent_Reagent Switch to a more potent reagent (HATU, PyAOP) Check_Activation->Use_Potent_Reagent No Check_Amine Is the amine partner sterically hindered or electronically poor? Check_Conditions->Check_Amine Yes Optimize_Conditions Use anhydrous solvent (DMF, NMP). Use a hindered base (DIPEA). Increase temperature or reaction time. Check_Conditions->Optimize_Conditions No Increase_Equivalents Increase equivalents of coupling reagent and amine. Increase reaction time and/or temperature. Check_Amine->Increase_Equivalents Yes

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: 6-Methylpiperidine-3-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methylpiperidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Problem IDQuestionPotential CausesSuggested Solutions
SYN-01 Low or no yield during the synthesis of N-Boc-6-methylpiperidine-3-carboxylic acid. Incomplete protection of the piperidine nitrogen.- Ensure the use of a slight excess of Boc-anhydride. - Verify the reaction is performed under anhydrous conditions. - Check the pH of the reaction mixture; it should be basic to facilitate the reaction.
SYN-02 The methylation step to introduce the methyl group at the 6-position is inefficient. The starting material is not fully deprotonated. The methylating agent (e.g., methyl iodide) has degraded.- Use a strong, non-nucleophilic base like LDA or NaH to ensure complete deprotonation. - Use freshly distilled or purchased methyl iodide. - Perform the reaction at a low temperature to minimize side reactions.
SYN-03 Hydrolysis of the ester to the carboxylic acid is incomplete. Insufficient hydrolysis time or temperature. The concentration of the acid or base is too low.- Increase the reaction time and/or temperature. - Use a higher concentration of acid (e.g., HCl) or base (e.g., NaOH). - Monitor the reaction progress using TLC or LC-MS.
PUR-01 Difficulty in purifying the final product. The product is contaminated with starting materials or byproducts. The product is highly polar and soluble in the aqueous phase during extraction.- Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid). - During aqueous workup, adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water before extraction with an organic solvent.[1] - Consider recrystallization from an appropriate solvent mixture.
PUR-02 The product appears as a gum or oil instead of a solid. Presence of residual solvent or impurities.- Triturate the product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities.[1] - Dry the product under high vacuum for an extended period to remove residual solvents.
CHAR-01 NMR spectrum shows a mixture of diastereomers. Lack of stereocontrol during the synthesis.- Employ stereoselective synthetic methods, such as using a chiral auxiliary or an asymmetric catalyst.[2] - Chiral HPLC or SFC can be used to separate the diastereomers.
SOL-01 The compound has poor solubility in the desired solvent for an assay. The inherent physicochemical properties of the zwitterionic amino acid.- For biological assays, prepare stock solutions in DMSO.[3] - For aqueous buffers, adjust the pH to be either acidic or basic to form the corresponding salt, which may have higher solubility.[3] - Consider the use of co-solvents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of synthesizing a specific stereoisomer of this compound?

A1: Achieving precise stereochemical control is paramount, as the biological activity of piperidine derivatives is often highly dependent on their stereochemistry.[2][4] This can be accomplished through methods like chiral pool synthesis, starting from a chiral precursor, or by using asymmetric catalysis to control the formation of the stereocenters at positions 3 and 6.[2]

Q2: How can I confirm the stereochemistry of my final product?

A2: The stereochemistry can be confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy, often by comparing the data with that of a known standard or through the use of chiral shift reagents. The analysis of coupling constants in the 1H NMR spectrum can also provide information about the relative stereochemistry.

Q3: What are the common protecting groups used for the amine in this compound synthesis, and how are they removed?

A3: The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperidine nitrogen.[2] It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[2]

Q4: My final product is a hydrochloride salt. How do I obtain the free amino acid?

A4: To obtain the free amino acid from its hydrochloride salt, you can dissolve the salt in a minimal amount of water and neutralize it by adding a base, such as sodium bicarbonate or a tertiary amine like triethylamine, until the pH reaches the isoelectric point of the molecule. The free amino acid will then precipitate out of the solution or can be extracted with an organic solvent.

Q5: What are some key applications of this compound?

A5: this compound and its derivatives are valuable synthetic intermediates in medicinal chemistry.[4] They are used as building blocks for creating more complex, biologically active molecules, including potential therapeutics like 5-HT1F agonists for migraines and novel antimalarial agents.[4]

Experimental Protocols

Synthesis of (3R,6S)-1-Boc-6-methylpiperidine-3-carboxylic acid

This protocol is a representative example and may require optimization.

  • Protection of the Piperidine Nitrogen:

    • Dissolve (3R,6S)-6-Methylpiperidine-3-carboxylic acid in a mixture of dioxane and water.

    • Add sodium carbonate to make the solution basic.

    • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with a cold solution of potassium bisulfate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected acid.

  • Esterification (if necessary for subsequent steps):

    • Dissolve the N-Boc protected acid in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Heat the solution at reflux for 1-16 hours.[5]

    • Remove the solvent under reduced pressure and purify the resulting methyl ester.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization
  • ¹H NMR and ¹³C NMR: To confirm the structure and assess purity.

  • LC-MS: To determine the mass of the product and its purity.

  • Chiral HPLC: To determine the enantiomeric or diastereomeric excess.

Visualizations

experimental_workflow start Starting Material (this compound) protection Boc Protection start->protection purification1 Purification 1 (Extraction/Chromatography) protection->purification1 esterification Esterification (Optional) purification1->esterification hydrolysis Hydrolysis purification1->hydrolysis Direct to Hydrolysis esterification->hydrolysis final_purification Final Purification (Recrystallization/Chromatography) hydrolysis->final_purification characterization Characterization (NMR, LC-MS, HPLC) final_purification->characterization end Final Product characterization->end

Caption: A general experimental workflow for the synthesis and purification of a derivative of this compound.

troubleshooting_logic start Low Yield in Synthesis? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No check_reagents->incomplete_reaction check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) optimize_conditions Optimize Conditions (Increase Time/Temp) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? incomplete_reaction->purification_issue No optimize_conditions->purification_issue change_purification Modify Purification Method (e.g., different solvent system, recrystallization) purification_issue->change_purification Yes success Successful Synthesis purification_issue->success No change_purification->success

Caption: A decision tree for troubleshooting low yields in synthesis experiments.

signaling_pathway_placeholder cluster_synthesis Synthetic Pathway start Pyridine Precursor hydrogenation Hydrogenation (e.g., H2, Pd/C) start->hydrogenation piperidine_ester Piperidine Ester hydrogenation->piperidine_ester hydrolysis Hydrolysis (Acid or Base) piperidine_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: A simplified synthetic pathway from a pyridine precursor to this compound.

References

stability issues and degradation of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 6-Methylpiperidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its two primary functional groups: the secondary amine within the piperidine ring and the carboxylic acid. The piperidine ring is susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation at elevated temperatures. The compound's stability can also be influenced by pH, light, and the presence of oxidizing agents.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation: The secondary amine of the piperidine ring can be oxidized to form N-oxides or other oxidized species. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation, potentially leading to ring-opening byproducts.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

  • Acid/Base Instability: Although generally stable, extreme pH conditions could potentially catalyze degradation, such as ring-opening or other rearrangements.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: If the sample has been stored improperly or subjected to harsh conditions (e.g., high temperature, extreme pH, light exposure), the new peaks could be degradation products.

  • Impurities: The starting material may contain impurities from the synthesis process.

  • Contamination: The sample, solvent, or HPLC system might be contaminated.

  • Reaction with Excipients or Solvents: If formulated, the compound may react with other components in the mixture.

It is recommended to run a fresh, properly stored sample as a control and to use a validated stability-indicating HPLC method to differentiate between the parent compound and any potential degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Assay Potency Over Time - Degradation of the compound due to improper storage (exposure to air, light, or high temperature).- Hydrolysis if stored in a non-anhydrous solvent.- Store the compound in a tightly sealed container under an inert atmosphere in a cool, dark place.- For solutions, use freshly prepared solutions or store aliquots at low temperatures.- Perform a forced degradation study to identify the conditions under which the compound is unstable.
Appearance of Unknown Peaks in Chromatogram - Formation of degradation products.- Presence of impurities in the original batch.- Contamination of the sample or analytical system.- Confirm the identity of the main peak by comparing with a reference standard.- Use a stability-indicating analytical method to resolve the parent compound from potential degradants.- Characterize the unknown peaks using techniques like LC-MS to identify potential degradation products or impurities.
Discoloration of the Solid Compound or Solution - Oxidation of the piperidine ring.- Photodegradation.- Store the compound protected from light and air.- If in solution, consider using degassed solvents and storing under an inert atmosphere.
Inconsistent Experimental Results - Degradation of the compound during the experiment due to harsh conditions (e.g., high temperature, extreme pH).- Variability in the purity of different batches of the compound.- Ensure that the experimental conditions are within the stability limits of the compound.- Qualify each new batch of the compound for purity before use.- Monitor the stability of the compound under the specific experimental conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HClUp to 7 days at room temperature or 50-60°C if no degradation is observed.[1]
Base Hydrolysis 0.1 M to 1 M NaOHUp to 7 days at room temperature or 50-60°C if no degradation is observed.[1]
Oxidation 0.1% to 3% H₂O₂Up to 7 days at room temperature.[1][4]
Thermal Degradation Dry heat (e.g., 60-80°C)Up to 7 days.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Minimum of 1.2 million lux hours and 200 watt hours/m².[4]

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Application:

    • Hydrolysis: Mix the stock solution with the acidic or basic solution and keep at the specified temperature for the desired duration. At various time points, withdraw an aliquot and neutralize it.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature.

    • Thermal: Store the solid compound and the solution at the specified temperature.

    • Photolytic: Expose the solid compound and the solution to the specified light conditions. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a suitable analytical method, such as HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and impurities.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV (if a chromophore is present or after derivatization) or Mass Spectrometry (MS)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

Potential Degradation Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation This compound This compound N-oxide N-oxide This compound->N-oxide [O] Ring-opened products Ring-opened products This compound->Ring-opened products [O] Decarboxylated product Decarboxylated product This compound->Decarboxylated product Heat (Δ) Radical-induced byproducts Radical-induced byproducts This compound->Radical-induced byproducts Light (hν)

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow General Workflow for Forced Degradation Studies start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data (Identify & Quantify Degradants) analyze->evaluate end End: Determine Stability Profile evaluate->end

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Deprotection of Boc-Protected 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of Boc-protected 6-Methylpiperidine-3-carboxylic acid. For researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols and solutions to common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the standard methods for deprotecting Boc-protected this compound?

A1: The most common and effective methods for removing the tert-butoxycarbonyl (Boc) protecting group from a secondary amine like this compound involve acidic conditions. The two most widely used reagent systems are:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This is a robust and generally fast method.[1][2][3][4]

  • Hydrochloric acid (HCl) in an organic solvent, such as dioxane, methanol, or ethyl acetate. This is another common alternative and can be advantageous if the trifluoroacetate salt of the product is difficult to handle.[1][2]

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete reactions can be frustrating. Here are some common causes and how to address them:

Potential CauseRecommended Solution
Insufficient Acid Increase the equivalents of the acid (TFA or HCl solution). A common starting point is using a large excess of the acidic solution.
Short Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, extend the reaction time.[1]
Low Reaction Temperature While many Boc deprotections proceed at room temperature or 0°C, a moderate increase in temperature (e.g., to 40-50°C) can sometimes be beneficial, provided the molecule is stable at higher temperatures.[1]
Poor Solubility The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, try a different solvent system in which the Boc-protected compound is more soluble.[1]

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Side reactions can lower your yield and complicate purification. Key issues include:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt can sometimes be challenging to handle or may interfere with subsequent steps. Using HCl in dioxane often yields a hydrochloride salt that is easier to isolate as a solid.[1]

  • Alkylation by t-Butyl Cation: The deprotection mechanism generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule or in the reaction mixture. To suppress this, scavengers such as triethylsilane or thioanisole can be added.[5]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are sensitive to acid, the harsh conditions required for Boc deprotection may cleave them. In such cases, consider milder deprotection methods.[1]

Q4: What is the best work-up procedure after an acidic N-Boc deprotection?

A4: A proper work-up is crucial for isolating the deprotected product in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.

  • Basification: The residue is dissolved in water or an appropriate organic solvent, and the excess acid is neutralized by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[1]

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate) to isolate the free amine.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the deprotected product.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for N-Boc deprotection.[1][3]

Materials:

  • Boc-protected this compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 10-50% v/v) to the stirred solution.

  • Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

  • Boc-protected this compound

  • 4M HCl in dioxane

  • Methanol or dioxane (as co-solvent)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and an organic solvent (like DCM). Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualized Workflows and Mechanisms

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve Boc-protected Substrate in Solvent add_acid Add Acid (TFA or HCl) start->add_acid 1 stir Stir and Monitor (TLC/LC-MS) add_acid->stir 2 remove_volatiles Remove Volatiles stir->remove_volatiles 3 neutralize Neutralize with Base remove_volatiles->neutralize 4 extract Extract with Organic Solvent neutralize->extract 5 dry_concentrate Dry and Concentrate extract->dry_concentrate 6 end_product Isolated Deprotected Product dry_concentrate->end_product 7

Caption: General experimental workflow for Boc deprotection.

Deprotection_Mechanism boc_amine Boc-Protected Amine protonation Protonation of Carbonyl Oxygen boc_amine->protonation + H+ loss_of_tbutyl Loss of tert-Butyl Cation protonation->loss_of_tbutyl carbamic_acid Carbamic Acid Intermediate loss_of_tbutyl->carbamic_acid tbutyl_cation tert-Butyl Cation loss_of_tbutyl->tbutyl_cation decarboxylation Decarboxylation (Loss of CO2) carbamic_acid->decarboxylation final_amine Deprotected Amine decarboxylation->final_amine co2 CO2 decarboxylation->co2 acid H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Methylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the metabolic stability of 6-methylpiperidine-3-carboxylic acid derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section addresses specific experimental issues, providing actionable steps to identify and resolve them.

Problem 1: My this compound derivative exhibits high clearance in human liver microsomes (HLM).

This is a common issue indicating susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1]

Troubleshooting Workflow for High Microsomal Clearance

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Mitigation Strategies A High Clearance in HLM Assay B Perform Metabolite Identification (LC-MS/MS) A->B  Identify metabolites C Incubate with specific CYP inhibitors or recombinant CYPs A->C  Pinpoint responsible enzymes D Identify 'Metabolic Hotspots' B->D E Determine Primary Metabolizing CYP Isoform(s) C->E F Structural Modification at Metabolic Hotspots D->F G Bioisosteric Replacement D->G E->F

Caption: A workflow for troubleshooting high microsomal clearance.

Problem 2: I have identified the metabolic "hotspots" on my molecule, but my modifications are not improving stability.

This suggests that the initial modifications may not be optimal or that "metabolic switching" is occurring, where blocking one site of metabolism leads to increased metabolism at a secondary site.

Troubleshooting Unsuccessful Modifications

G A Initial Modification (e.g., Methylation) Fails to Improve Stability B Re-evaluate Metabolite Profile of the Modified Compound A->B H Evaluate Physicochemical Properties (e.g., LogP) A->H C Metabolism Shifted to a New 'Hotspot'? B->C D Consider Alternative Blocking Strategies C->D Yes E Deuteration at the Original Hotspot D->E F Introduce Larger Steric Hindrance (e.g., cyclopropyl) D->F G Fluorination to Alter Electronics D->G I High Lipophilicity Correlated with High Clearance? H->I J Introduce Polar Groups to Reduce Lipophilicity I->J Yes

Caption: Troubleshooting unsuccessful attempts to improve metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of metabolism on the this compound scaffold?

A1: Based on common metabolic pathways for piperidine-containing compounds, the likely "hotspots" include:

  • Oxidation of the piperidine ring: This can occur at carbons adjacent (alpha) to the nitrogen, potentially leading to lactam formation, or at other positions on the ring.[1] The presence of the methyl group at the 6-position may influence the regioselectivity of oxidation.

  • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this is a very common metabolic pathway, often catalyzed by CYP3A4.[1]

  • Oxidation of the methyl group: The 6-methyl group can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • Glucuronidation: The carboxylic acid at the 3-position is a potential site for Phase II conjugation, specifically glucuronidation.

Q2: What are the primary strategies to block metabolism at these sites?

A2: Several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access. Common "blocking groups" include fluorine or cyclopropyl groups.[2]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[1][3] For the 6-methylpiperidine scaffold, deuteration of the methyl group or the carbons adjacent to the nitrogen could be effective.

  • Bioisosteric Replacement: Replace a metabolically labile part of the molecule with a more stable isostere. For the 3-carboxylic acid, bioisosteres like tetrazoles or acyl sulfonamides can be considered.[4] For the piperidine ring itself, replacements could include morpholine or spirocyclic systems like azaspiro[3.3]heptanes.[1][5]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (LogP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its metabolic stability.[1]

Q3: How do I choose between deuteration and steric blocking?

A3: The choice depends on several factors:

  • Synthetic Feasibility: One approach may be synthetically more accessible than the other.

  • Impact on Potency: A bulky steric group might negatively impact binding to the target protein, whereas deuterium is electronically very similar to hydrogen and less likely to affect potency.

  • Intellectual Property: Deuterated compounds can sometimes offer new intellectual property opportunities.

Q4: I am considering a bioisosteric replacement for the 3-carboxylic acid group. What are the potential advantages and disadvantages?

A4: Replacing the carboxylic acid can modulate physicochemical properties and metabolic stability.

BioisosterePotential AdvantagesPotential Disadvantages
Tetrazole Can mimic the acidity of a carboxylic acid.[4] Often more metabolically stable and can increase lipophilicity, potentially improving cell permeability.[4]May still be susceptible to N-glucuronidation.[6] The synthesis can be more complex.
Acyl Sulfonamide Generally more lipophilic and metabolically stable than carboxylic acids.[4] Can maintain key hydrogen bonding interactions.The acidity is significantly different from a carboxylic acid, which could impact target binding.
Hydroxamic Acid Can act as a metal chelator, which may be important for certain biological targets.Often associated with poor metabolic stability and potential for toxicity.[7]

Q5: My attempts to improve metabolic stability are negatively impacting my compound's hERG profile. How can I mitigate this?

A5: This is a common challenge in drug discovery. Here are some strategies:

  • Reduce Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Introducing electron-withdrawing groups (e.g., fluorine) near the nitrogen can reduce its basicity.[1]

  • Decrease Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Introducing polar groups can help reduce lipophilicity.[1]

  • Bioisosteric Replacement: Replacing the piperidine with a less basic ring, such as a morpholine, can sometimes reduce hERG liability.[1]

Data Presentation

The following table summarizes hypothetical but representative in vitro metabolic stability data for a series of 6-methylpiperidine-3-carboxamide analogs, illustrating the impact of specific structural modifications. Data is presented as half-life (t½) in human liver microsomes (HLM) and the calculated intrinsic clearance (Clint).[8][9]

CompoundR1R2R3HLM t½ (min)HLM Clint (μL/min/mg protein)
Parent HHPhenyl1592.4
Analog 1 FHPhenyl3539.6
Analog 2 HH4-Fluorophenyl2849.5
Analog 3 HCD₃Phenyl4530.8
Analog 4 HHPyridyl2263.2

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using HLM.

Experimental Workflow for Microsomal Stability Assay

G A Prepare HLM and Test Compound Solutions B Pre-incubate HLM and Test Compound at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Aliquots Taken at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction with Ice-Cold Acetonitrile containing Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Parent Compound Remaining vs. Time G->H I Calculate t½ and Clint H->I

Caption: A typical experimental workflow for assessing metabolic stability in vitro.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • Add the HLM to the buffered solution of the test compound in a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Once all time points are collected, centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.[10]

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for identifying the metabolites of a this compound derivative.

Workflow for Metabolite Identification

G A Incubate Test Compound with HLM (as in Protocol 1) B Quench Reaction and Process Sample A->B C Analyze by High-Resolution LC-MS/MS B->C D Acquire Full Scan MS and Data-Dependent MS/MS Spectra C->D E Compare t=0 and t=final Chromatograms D->E F Identify Peaks Corresponding to Potential Metabolites E->F G Analyze MS/MS Fragmentation Patterns F->G H Propose Metabolite Structures G->H

Caption: A workflow for the identification of metabolites using LC-MS/MS.

Procedure:

  • Perform a larger scale incubation of the test compound with HLM as described in Protocol 1, typically for a single, longer time point (e.g., 60 minutes). Include a t=0 control where the quenching solution is added before the NADPH regenerating system.

  • Quench the reaction and process the sample by protein precipitation as previously described.

  • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Acquire data in full scan mode to detect all ions and in a data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

  • Compare the chromatograms of the t=0 and the incubated sample to identify new peaks that correspond to potential metabolites.

  • Extract the accurate mass of the potential metabolite peaks and predict possible elemental compositions. Common metabolic transformations to look for include oxidation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).

  • Analyze the MS/MS fragmentation pattern of the parent compound and the potential metabolites. The fragmentation of the core this compound structure can help in locating the site of modification.[11]

  • Based on the mass shift and the fragmentation data, propose the structures of the metabolites.

References

Validation & Comparative

A Comparative Guide to Confirming the Stereochemistry of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of 6-Methylpiperidine-3-carboxylic acid, a chiral piperidine derivative with two stereogenic centers, leading to four possible stereoisomers: (3R,6S), (3S,6R), (3R,6R), and (3S,6S).

Introduction to Stereoisomers of this compound

This compound possesses chiral centers at the C3 and C6 positions of the piperidine ring. The relative orientation of the methyl group at C6 and the carboxylic acid group at C3 determines whether the diastereomer is cis or trans. The absolute configuration at each of these centers ((R) or (S)) defines the specific enantiomer. Understanding and confirming the three-dimensional arrangement of these groups is paramount for structure-activity relationship (SAR) studies and ensuring the development of safe and efficacious drug candidates.

Comparative Analysis of Analytical Techniques

Several powerful analytical methods can be employed to elucidate the stereochemistry of this compound. The choice of technique often depends on the sample's purity, the availability of reference standards, and the specific stereochemical question being addressed (relative or absolute configuration).

Analytical TechniquePrincipleInformation ProvidedSample RequirementsKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Relative stereochemistry (cis/trans), conformational analysis.Pure sample (>1 mg), suitable solvent.Non-destructive, provides detailed structural insights, can distinguish diastereomers.May require derivatization or advanced 2D NMR techniques for unambiguous assignment, does not directly provide absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.Enantiomeric purity (ee%), separation of all four stereoisomers.Soluble sample, method development required.Highly sensitive and quantitative, applicable for both analytical and preparative scale.Requires a specific chiral column and mobile phase optimization, does not provide structural information.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Absolute configuration (with reference or theoretical calculation).Pure enantiomeric sample, UV-absorbing chromophore (may require derivatization).Sensitive to stereochemistry, can provide information on conformation in solution.Interpretation can be complex, may require derivatization to introduce a suitable chromophore.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Unambiguous absolute and relative stereochemistry.Single crystal of suitable quality.Provides the definitive 3D structure.Requires a crystalline sample, the solid-state conformation may differ from the solution conformation.
Optical Rotation Measures the rotation of plane-polarized light by a chiral compound in solution.Indication of enantiomeric purity and the direction of rotation (+ or -).Pure enantiomeric sample, known specific rotation of the pure enantiomer.Simple and rapid measurement.Value can be influenced by concentration, solvent, and temperature; does not provide structural details.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Objective: To distinguish between cis and trans diastereomers of this compound derivatives based on proton-proton coupling constants (J-values).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified N-protected methyl ester derivative (e.g., N-benzyl) of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

  • Data Analysis:

    • Identify the signals corresponding to the protons on the piperidine ring, particularly H3 and H6.

    • Measure the coupling constants between adjacent protons. For piperidine rings in a chair conformation, a large axial-axial coupling constant (³Jaa ≈ 10-13 Hz) is typically observed, while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (≈ 2-5 Hz).

    • For the trans isomer, where both the C3-carboxylic acid (or its ester) and C6-methyl groups are expected to be in equatorial positions in the most stable chair conformation, the proton at C3 (H3) would likely be axial. The coupling between H3 and the adjacent axial proton on C2 would be large.

    • For the cis isomer, one substituent is axial and the other is equatorial. The coupling patterns will differ significantly from the trans isomer. For instance, if the carboxylic group is axial, the H3 proton is equatorial, leading to smaller coupling constants with adjacent protons.

Expected Data for N-Benzyl Methyl Ester Derivatives: [1]

IsomerKey ¹H NMR SignalCoupling Constants (Hz)Interpretation
cis-(3R,6S)H3ddd, J ≈ 10.0, 9.0, 4.0Indicates a mix of axial and equatorial couplings, consistent with a cis relationship.
trans-(3R,6R)H3dddd, J ≈ 11.5, 11.5, 3.5, 3.5Shows large diaxial couplings, suggesting an axial proton and thus an equatorial substituent, consistent with a trans relationship.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the stereoisomers of this compound.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving amines and carboxylic acids. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) or protein-based columns (e.g., α1-acid glycoprotein) are good starting points.[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase. Derivatization to the corresponding ester or amide may be necessary to improve chromatographic performance.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

    • Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The peak area can be used to determine the enantiomeric excess (ee%) and diastereomeric ratio (dr).

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Objective: To determine the absolute configuration of an enantiomer of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent that is transparent in the desired UV region (e.g., methanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance of ~1.0. If the underivatized molecule lacks a strong chromophore, derivatization with a chromophoric group (e.g., benzoyl or naphthoyl) is necessary.

  • Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The sign of the Cotton effect (positive or negative peak) at a specific wavelength is characteristic of a particular absolute configuration.

    • Comparison of the experimental spectrum with that of a known reference compound or with a theoretically calculated spectrum (using quantum chemical methods) can allow for the assignment of the absolute configuration.

Visualizing Experimental Workflows

Stereochem_Confirmation_Workflow cluster_NMR NMR for Relative Stereochemistry cluster_HPLC Chiral HPLC for Enantiomeric Purity cluster_CD CD for Absolute Configuration NMR_Sample Dissolve N-protected ester in CDCl3 NMR_Acquire Acquire 1H NMR Spectrum NMR_Sample->NMR_Acquire NMR_Analyze Analyze Coupling Constants (J-values) NMR_Acquire->NMR_Analyze NMR_Result Determine cis/trans Isomer NMR_Analyze->NMR_Result HPLC_Sample Dissolve sample in mobile phase HPLC_Inject Inject onto Chiral Stationary Phase HPLC_Sample->HPLC_Inject HPLC_Analyze Analyze Retention Times and Peak Areas HPLC_Inject->HPLC_Analyze HPLC_Result Determine ee% and Diastereomeric Ratio HPLC_Analyze->HPLC_Result CD_Sample Dissolve pure enantiomer (derivatized if needed) CD_Acquire Acquire CD Spectrum CD_Sample->CD_Acquire CD_Analyze Compare with reference or calculated spectrum CD_Acquire->CD_Analyze CD_Result Assign (R/S) Configuration CD_Analyze->CD_Result

Caption: Workflow for determining the stereochemistry of this compound.

Conclusion

Confirming the stereochemistry of this compound requires a multi-faceted analytical approach. NMR spectroscopy is invaluable for determining the relative configuration of diastereomers (cis vs. trans). Chiral HPLC provides a robust method for separating all stereoisomers and quantifying enantiomeric and diastereomeric purity. For the unambiguous assignment of absolute configuration, X-ray crystallography is the gold standard, while Circular Dichroism offers a powerful alternative for samples in solution, especially when coupled with computational analysis. The selection of the most appropriate technique(s) will be dictated by the specific research question and the nature of the available sample.

References

A Comparative Guide to the HPLC-Based Purity Validation of 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed methodology for the purity validation of 6-Methylpiperidine-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed for researchers, scientists, and drug development professionals to accurately assess the purity, including stereoisomeric integrity, of this important synthetic building block. Piperidine derivatives are foundational in many FDA-approved drugs, making rigorous purity analysis a critical step in pharmaceutical development.[1]

Experimental Protocols

Two primary HPLC methods are presented: a Reversed-Phase (RP-HPLC) method for the quantification of process-related impurities and a Chiral HPLC method for the separation and quantification of stereoisomers.

Protocol 1: Achiral Purity by Reversed-Phase HPLC

This method is designed to separate this compound from potential synthetic precursors and degradation products. Due to the compound's lack of a strong UV chromophore, detection can be challenging. This protocol utilizes low-wavelength UV detection, though alternative methods like Charged Aerosol Detection (CAD) could also be employed for enhanced sensitivity.[2]

Methodology:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Atlantis C18 column (150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as an ion-pairing agent to improve retention of the polar analyte).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-15 min: 5% to 30% B

    • 15-18 min: 30% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Protocol 2: Enantiomeric and Diastereomeric Purity by Chiral HPLC

This compound possesses two chiral centers, leading to the possibility of four stereoisomers.[1] This method is crucial for confirming the stereochemical purity of a specific isomer, such as (3R, 6S)-6-Methylpiperidine-3-carboxylic acid. Chiral stationary phases (CSPs) are essential for this type of separation.[3][4]

Methodology:

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: CHIRALCEL OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.[4]

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of a given batch of this compound.

HPLC_Validation_Workflow HPLC Purity Validation Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Receive Sample Batch prep_sample Accurately weigh sample and dissolve in specified solvent start->prep_sample prep_std Prepare reference standard and potential impurity standards start->prep_std rp_hplc Method 1: Achiral RP-HPLC Analysis prep_sample->rp_hplc chiral_hplc Method 2: Chiral HPLC Analysis prep_sample->chiral_hplc prep_std->rp_hplc integrate Integrate Chromatogram Peaks rp_hplc->integrate chiral_hplc->integrate calculate_purity Calculate Area % Purity and Enantiomeric Excess (e.e.) integrate->calculate_purity compare Compare results against specifications calculate_purity->compare report Generate Final Report compare->report Pass fail_node Batch Fails QC (Out of Specification) compare->fail_node Fail

Caption: Workflow for HPLC purity and enantiomeric excess validation.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a test batch of (3R, 6S)-6-Methylpiperidine-3-carboxylic acid, comparing it against potential process-related impurities and other stereoisomers.

Table 1: Achiral Purity Analysis Results (RP-HPLC)

This analysis identifies and quantifies impurities that are structurally different from the main compound. Potential impurities could arise from starting materials or side reactions during synthesis.[5][6]

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Starting Material Impurity A4.81,5200.06
2(3R, 6S)-6-Methylpiperidine-3-carboxylic acid 9.2 2,498,500 99.81
3Process Impurity B13.52,2500.09
4Unknown Impurity16.11,0100.04
Total 2,503,280 100.00

Interpretation: The data indicates a high purity of 99.81% for the main compound, with minor impurities detected at levels below the typical reporting threshold of 0.1%.

Table 2: Stereoisomeric Purity Analysis Results (Chiral HPLC)

This analysis is critical for confirming the identity and purity of the desired stereoisomer. The separation of all four potential isomers demonstrates the method's specificity.

Peak IDStereoisomerRetention Time (min)Peak Area (mAU*s)Area %
1(3S, 6R) Isomer10.51,1500.05
2(3S, 6S) Isomer (Diastereomer)12.11,8400.08
3(3R, 6S) Isomer (Target) 14.3 2,291,500 99.84
4(3R, 6R) Isomer (Diastereomer)16.87000.03
Total 2,295,190 100.00

Interpretation: The target (3R, 6S) isomer is present at 99.84% purity. The enantiomeric excess (e.e.) relative to its (3S, 6R) enantiomer is exceptionally high (>99.9%). The presence of diastereomers is minimal, well within acceptable limits for pharmaceutical-grade material.

Conclusion

The combination of reversed-phase and chiral HPLC methods provides a robust framework for the comprehensive purity validation of this compound. The experimental protocols detailed in this guide are specific and sensitive, enabling the accurate quantification of both process-related impurities and unwanted stereoisomers. The clear separation and quantification illustrated by the comparative data underscore the suitability of these methods for quality control in a research and drug development setting, ensuring the material meets the stringent purity requirements for its intended application.

References

Comparative Analysis of 6-Methylpiperidine-3-carboxylic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemistry, synthesis, and potential biological significance of (3S,6R)- and (3R,6S)-6-Methylpiperidine-3-carboxylic acid.

The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. This is particularly true for chiral molecules that exist as non-superimposable mirror images, known as enantiomers. In the realm of drug discovery and development, understanding the distinct properties and biological effects of individual enantiomers is paramount. This guide provides a comparative analysis of the enantiomers of 6-Methylpiperidine-3-carboxylic acid, specifically the (3S,6R) and (3R,6S) isomers, offering insights for researchers, scientists, and drug development professionals.

While the piperidine scaffold is a common motif in many bioactive compounds, specific comparative biological data for the enantiomers of this compound remains limited in publicly available literature. However, based on the general principles of stereochemistry in pharmacology and the known activities of related piperidine derivatives, we can infer and explore their potential differential effects.

Physicochemical Properties and Synthesis

The spatial orientation of the methyl and carboxylic acid groups on the piperidine ring dictates the distinct physicochemical properties of the (3S,6R) and (3R,6S) enantiomers.[1] These differences can influence solubility, crystal packing, and, most importantly, their interaction with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure forms of this compound can be achieved through several strategic approaches:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials to build the desired stereochemistry.

  • Asymmetric Catalysis: Chiral catalysts are employed to stereoselectively create the desired enantiomer from a prochiral precursor.

The separation of a racemic mixture (a 1:1 mixture of both enantiomers) is also a common strategy, often involving:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to differentially retain and separate the enantiomers.

  • Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Potential Biological Activities: A Comparative Outlook

Enzyme Inhibition:

  • Matrix Metalloproteinases (MMPs): Piperidine-based compounds have been investigated as inhibitors of MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. It is highly probable that the (3S,6R) and (3R,6S) enantiomers of this compound would exhibit differential inhibitory activity against various MMP isoforms due to the specific stereochemical requirements of the enzyme's active site.

  • D-Amino Acid Oxidase (DAAO): DAAO is an enzyme that degrades D-amino acids and is a target for schizophrenia treatment. The stereospecific nature of enzyme-substrate interactions suggests that one enantiomer of this compound may be a more potent or selective inhibitor of DAAO than the other.

  • Viral Proteases: Piperidine derivatives have also been explored as potential inhibitors of viral proteases, such as HIV protease.[1] The precise fit of an inhibitor into the protease's active site is governed by its stereochemistry, indicating that the antiviral activity of this compound enantiomers would likely differ.

Receptor Modulation:

  • GABA Receptors: The piperidine-3-carboxylic acid scaffold is related to nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake. It is plausible that the enantiomers of this compound could act as GABA uptake inhibitors with varying potencies, a desirable property for the development of anticonvulsant and anxiolytic drugs.

Due to the lack of specific quantitative data comparing the biological activities of the (3S,6R) and (3R,6S) enantiomers, a data table cannot be provided at this time. Further experimental investigation is required to elucidate the specific inhibitory concentrations (e.g., IC50 values) or binding affinities (e.g., Ki values) of each enantiomer against various biological targets.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

Experimental Protocol: MMP Inhibition Assay (Fluorogenic Substrate)

  • Materials: Recombinant human MMP enzyme, fluorogenic MMP substrate, assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35), test compounds ((3S,6R)- and (3R,6S)-6-Methylpiperidine-3-carboxylic acid), known MMP inhibitor (positive control), and a fluorescence microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control in assay buffer. b. In a 96-well microplate, add the assay buffer, the MMP enzyme, and the test compounds or control. c. Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate. e. Monitor the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will be specific to the substrate used). f. Calculate the rate of reaction for each concentration of the test compound. g. Determine the IC50 value for each enantiomer by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay (Amplex Red)

  • Materials: Recombinant human DAAO enzyme, D-amino acid substrate (e.g., D-serine), Amplex Red reagent, horseradish peroxidase (HRP), assay buffer (e.g., sodium phosphate buffer), test compounds, and a fluorescence microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well microplate, add the assay buffer, DAAO enzyme, HRP, and the test compounds. c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the D-amino acid substrate and Amplex Red reagent. e. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to produce the fluorescent product resorufin. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission). g. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for each enantiomer.

Visualizing Experimental and Logical Workflows

To guide researchers in their investigations, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing enantiomers and a logical relationship for synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation cluster_analysis Data Analysis racemic Racemic this compound separation Chiral Separation (e.g., HPLC) racemic->separation enantiomer1 (3S,6R)-Enantiomer separation->enantiomer1 enantiomer2 (3R,6S)-Enantiomer separation->enantiomer2 assay1 In vitro Assay 1 (e.g., MMP inhibition) enantiomer1->assay1 assay2 In vitro Assay 2 (e.g., DAAO inhibition) enantiomer1->assay2 assay3 In vitro Assay 3 (e.g., Receptor Binding) enantiomer1->assay3 enantiomer2->assay1 enantiomer2->assay2 enantiomer2->assay3 data_analysis Comparative Analysis (IC50, Ki, etc.) assay1->data_analysis assay2->data_analysis assay3->data_analysis

Caption: Experimental workflow for the comparative analysis of this compound enantiomers.

logical_relationship cluster_chem Chemical Synthesis cluster_bio Biological Investigation start Starting Materials racemate Racemic Mixture start->racemate enantio_synthesis Enantioselective Synthesis start->enantio_synthesis pure_enantiomers Pure Enantiomers racemate->pure_enantiomers Resolution enantio_synthesis->pure_enantiomers screening Enantiomer Screening pure_enantiomers->screening target_id Target Identification (e.g., MMPs, DAAO) assay_dev Assay Development target_id->assay_dev assay_dev->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Logical relationship for the synthesis and biological evaluation of chiral compounds.

Conclusion and Future Directions

The enantiomers of this compound represent intriguing molecules for further investigation in drug discovery. While current literature points to their potential as modulators of various enzymes and receptors, a significant knowledge gap exists regarding their comparative biological activities. Future research should focus on the parallel synthesis and biological evaluation of the (3S,6R) and (3R,6S) enantiomers to elucidate their structure-activity relationships. Such studies are essential for unlocking the full therapeutic potential of these chiral compounds and for the rational design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a foundational framework for initiating these critical investigations.

References

A Comparative Analysis of 6-Methylpiperidine-3-carboxylic acid and Nipecotic Acid in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-Methylpiperidine-3-carboxylic acid and nipecotic acid, with a focus on their interaction with the GABAergic system. While nipecotic acid is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake, data on the specific biological activity of this compound as a GABA uptake inhibitor is not available in the current scientific literature. It is primarily recognized as a synthetic intermediate in the development of other neurologically active compounds.

This comparison synthesizes available data to highlight the established role of nipecotic acid and to frame the context in which this compound and its derivatives are being investigated.

Introduction to the Compounds

Nipecotic acid , a cyclic analog of GABA, is a classical competitive inhibitor of GABA transporters (GATs).[1] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid increases the concentration of this primary inhibitory neurotransmitter in the brain, leading to enhanced GABAergic neurotransmission.[1] However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier.[2]

This compound is a derivative of nipecotic acid. Its primary role in the scientific literature is as a chiral building block for the synthesis of more complex molecules, including potential therapeutic agents. While derivatives of piperidine-3-carboxylic acid have been extensively studied as GABA uptake inhibitors, specific quantitative data on the inhibitory activity of the 6-methylated form on GABA transporters is not publicly available.[3]

Mechanism of Action: GABA Uptake Inhibition

The principal mechanism of action for nipecotic acid is the competitive inhibition of GABA transporters. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[4] GAT-1, predominantly found on presynaptic neurons and astrocytes, is the primary transporter responsible for GABA reuptake in the brain and a major target for anticonvulsant drugs.[4][5]

Nipecotic acid binds to the active site of GATs, preventing the transport of GABA from the synaptic cleft back into the neuron or glial cell. This leads to a prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing inhibitory signaling.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte cluster_inhibitors Inhibitors presynaptic GABA Vesicle GABA_synapse GABA presynaptic->GABA_synapse Release GAT1_pre GABA Transporter 1 (GAT-1) GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT_astro GABA Transporter (GAT-1/3) GABA_synapse->GAT_astro Reuptake nipecotic_acid Nipecotic Acid nipecotic_acid->GAT1_pre Inhibits nipecotic_acid->GAT_astro Inhibits

Figure 1: Simplified diagram of a GABAergic synapse and the inhibitory action of Nipecotic Acid.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for nipecotic acid's inhibition of GABA transporters. As of the latest literature review, no corresponding data is available for this compound.

CompoundTargetAssay TypeValueReference
Nipecotic Acid GAT-1 (mouse)[³H]GABA Uptake InhibitionIC₅₀ = 14 µM[6]
GAT-1 (human)[³H]GABA Uptake InhibitionIC₅₀ = 4 µM[4]
GAT-2 (mouse)[³H]GABA Uptake InhibitionIC₅₀ = 166 µM[4]
GAT-3 (mouse)[³H]GABA Uptake InhibitionIC₅₀ = 38 µM[4]
This compound GATsN/ANo data availableN/A

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The biological activity of GABA uptake inhibitors is typically assessed using a radiolabeled GABA uptake assay. This can be performed using synaptosomes (isolated nerve terminals) or cell lines engineered to express specific GABA transporter subtypes.

[³H]GABA Uptake Inhibition Assay in Synaptosomes

This protocol provides a general workflow for assessing the inhibitory effect of a compound on GABA uptake in a preparation of rat brain synaptosomes.

GABA_Uptake_Assay_Workflow cluster_preparation Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Centrifuge homogenate at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed prep2->prep3 prep4 Resuspend pellet (synaptosomes) in physiological buffer prep3->prep4 assay1 Pre-incubate synaptosomes with test compound (e.g., this compound or Nipecotic Acid) prep4->assay1 assay2 Initiate uptake by adding [³H]GABA assay1->assay2 assay3 Incubate at 37°C for a short period (e.g., 5-10 min) assay2->assay3 assay4 Terminate uptake by rapid filtration and washing with ice-cold buffer assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Calculate percent inhibition relative to control (no inhibitor) analysis1->analysis2 analysis3 Determine IC₅₀ value by plotting inhibition vs. log[inhibitor] analysis2->analysis3

Figure 2: Experimental workflow for a [³H]GABA uptake inhibition assay using synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Physiological buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (this compound, nipecotic acid)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer, centrifuges, water bath, scintillation counter, and filtration apparatus.

Procedure:

  • Synaptosome Preparation:

    • Dissect and homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.

    • Resuspend the final synaptosomal pellet in a physiological buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle control for a defined period.

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA.

    • Incubate the mixture at 37°C for a short, defined time to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of GABA uptake inhibition for each concentration of the test compound compared to the control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While direct data for this compound is lacking, structure-activity relationship studies on nipecotic acid analogues provide some insights. The piperidine-3-carboxylic acid scaffold is crucial for recognition by GABA transporters.[2] Modifications to the piperidine ring and the amine group can significantly alter potency and selectivity for different GAT subtypes. The introduction of a methyl group at the 6-position, as in this compound, would be expected to influence the conformational flexibility of the piperidine ring and its interaction with the binding pocket of the transporter. However, without experimental data, the precise impact on inhibitory activity remains speculative.

Conclusion

Nipecotic acid is a well-established, potent, but non-selective competitive inhibitor of GABA transporters with a considerable body of research supporting its mechanism of action and biological activity. In contrast, this compound is primarily documented as a synthetic intermediate for the development of novel compounds. There is a clear gap in the scientific literature regarding the direct biological activity of this compound as a GABA uptake inhibitor.

Future research, employing assays such as the [³H]GABA uptake inhibition protocol detailed above, is necessary to elucidate the specific biological activity of this compound and to enable a direct and quantitative comparison with nipecotic acid. Such studies would be valuable for understanding the structure-activity relationships of piperidine-3-carboxylic acid derivatives and for the rational design of novel, potent, and selective GABA uptake inhibitors.

References

The Strategic Advantage of 6-Methyl Substitution: A Comparative Analysis of 6-Methylpiperidine-3-carboxylic acid in GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neurotherapeutics, the modulation of gamma-aminobutyric acid (GABA)ergic signaling remains a cornerstone for the management of epilepsy, anxiety, and other neurological disorders. A key strategy in augmenting GABAergic transmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. While several GABA uptake inhibitors have been developed, the search for compounds with improved efficacy, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comparative analysis of 6-Methylpiperidine-3-carboxylic acid, postulating its potential advantages over other GABA uptake inhibitors based on established structure-activity relationships within the piperidine-3-carboxylic acid class.

While direct comparative experimental data for this compound is limited in publicly available literature, its structural features allow for informed predictions of its performance. This analysis will extrapolate from the known effects of substitutions on the piperidine ring of related GABA uptake inhibitors.

Understanding the Landscape: GABA Uptake Inhibitors in Focus

GABA uptake inhibitors function by blocking one or more of the four known GABA transporters: GAT1, GAT2, GAT3, and BGT1.[1] By impeding this reuptake mechanism, these inhibitors increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[1] Prominent examples of GABA uptake inhibitors include Nipecotic acid and its lipophilic derivatives like Tiagabine.[2]

The Postulated Advantages of this compound

The introduction of a methyl group at the 6-position of the piperidine-3-carboxylic acid scaffold is hypothesized to confer several key advantages:

  • Enhanced Lipophilicity: The addition of a methyl group can increase the lipophilicity of the molecule. This is a critical factor for improving blood-brain barrier (BBB) penetration, a significant hurdle for many hydrophilic compounds like the parent molecule, nipecotic acid.[2] Improved BBB penetration could lead to greater efficacy at lower systemic doses, potentially reducing peripheral side effects.

  • Increased Potency and Selectivity: Strategic substitutions on the piperidine ring have been shown to influence both the potency and selectivity of GAT inhibition. The 6-methyl group may orient the molecule more favorably within the binding pocket of a specific GAT subtype, leading to a higher affinity and potentially greater selectivity for one transporter over others. Structure-activity relationship studies of related compounds have demonstrated that even small alkyl substitutions can significantly impact inhibitory activity.

  • Favorable Pharmacokinetic Profile: The metabolic stability of a drug is crucial for its therapeutic window. The methyl group might sterically hinder enzymatic degradation, leading to a longer half-life and more stable plasma concentrations. One commercial source suggests that the metabolism of (3R,6S)-6-Methylpiperidine-3-carboxylic acid is predominated by hepatic glucuronidation and renal excretion.[3]

Comparative Data Overview

To contextualize the potential of this compound, the following table summarizes key data for established GABA uptake inhibitors. It is important to note that the data for this compound is hypothetical and based on SAR principles.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)Key Characteristics
This compound (Hypothetical) Potentially < 10Higher than GAT1Higher than GAT1Improved lipophilicity and potential for enhanced potency and selectivity.
(R)-Nipecotic acid ~10-20>100>100Parent compound, poor BBB penetration.[2]
Tiagabine 0.07740350Potent and selective GAT1 inhibitor, good BBB penetration, marketed antiepileptic.[1][4]
Guvacine ~20-50>100>100Structurally related to nipecotic acid, limited clinical use due to poor BBB penetration.[5]
SKF-89976A 7.3550944Potent GAT1 inhibitor.[4]
NO-711 1.07740350Highly potent GAT1 inhibitor.[4]

Experimental Protocols

To empirically validate the hypothesized advantages of this compound, the following experimental protocols are recommended:

In Vitro GABA Uptake Inhibition Assay

This assay determines the inhibitory potency (IC50) of the test compound on different GABA transporter subtypes.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA for each of the four human GABA transporters (hGAT1, hGAT2, hGAT3, and hBGT1).

  • Assay Preparation: Transfected cells are seeded into 96-well microplates.

  • Inhibition Assay:

    • Cells are washed with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

    • Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., Tiagabine) for a specified time.

    • A mixture of [³H]GABA (radiolabeled GABA) and unlabeled GABA is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and Measurement:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration

This in vitro assay assesses the passive permeability of a compound across an artificial membrane, providing an indication of its potential to cross the BBB.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Assay Setup:

    • The donor plate wells are filled with a solution of this compound in a buffer at a physiological pH.

    • The acceptor plate wells are filled with a corresponding buffer.

    • The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a set period to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.

Signaling Pathways and Experimental Workflows

The inhibition of GABA uptake directly impacts the GABAergic signaling pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating a novel GABA uptake inhibitor.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Ion_channel Cl- Channel GABA_receptor->Ion_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Leads to 6_Methylpiperidine_3_carboxylic_acid 6-Methylpiperidine- 3-carboxylic acid 6_Methylpiperidine_3_carboxylic_acid->GAT1 Inhibits

Caption: GABAergic signaling pathway and the site of action for this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison synthesis Synthesis of 6-Methyl- piperidine-3-carboxylic acid purification Purification & Structural Verification (NMR, MS) synthesis->purification gat_assay GABA Uptake Inhibition Assay (IC50 determination) synthesis->gat_assay pampa_assay PAMPA Assay (BBB Permeability) gat_assay->pampa_assay selectivity_assay GAT Subtype Selectivity Profiling gat_assay->selectivity_assay pk_studies Pharmacokinetic Studies (Animal Models) pampa_assay->pk_studies efficacy_studies Anticonvulsant Efficacy (e.g., PTZ-induced seizures) pk_studies->efficacy_studies data_analysis Comparative Analysis with Existing Inhibitors efficacy_studies->data_analysis

Caption: Experimental workflow for the evaluation of a novel GABA uptake inhibitor.

Conclusion

Based on established structure-activity relationships, this compound presents a promising scaffold for a novel class of GABA uptake inhibitors. The hypothesized improvements in lipophilicity, potency, and pharmacokinetic profile warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these potential advantages. Should these hypotheses hold true, this compound and its derivatives could represent a significant advancement in the development of more effective and safer therapeutics for a range of neurological disorders.

References

A Comparative Guide to the Synthetic Routes of 6-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various therapeutic agents. The stereochemistry of this molecule is often crucial for its biological activity, making the choice of synthetic route a critical decision in the drug development process. This guide provides a comprehensive comparison of different synthetic strategies to obtain this compound, offering experimental data and detailed protocols to inform laboratory and process chemistry decisions.

Executive Summary

Four primary synthetic routes to this compound are compared: catalytic hydrogenation of a pyridine precursor, chiral pool synthesis from a natural amino acid, asymmetric catalysis, and biocatalysis. Each method presents distinct advantages and disadvantages in terms of yield, stereocontrol, scalability, and environmental impact. The selection of the optimal route will depend on the specific requirements of the research or development program, including the desired stereoisomer, scale of production, and available resources.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Chiral Pool Synthesis (from L-Glutamic Acid)Route 3: Asymmetric CatalysisRoute 4: Biocatalysis
Starting Material 2-Methyl-5-ethylpyridineL-Glutamic AcidAchiral piperidine precursorPiperidine or related precursor
Key Transformation Oxidation and HydrogenationMulti-step cyclization and functional group manipulationAsymmetric functionalizationEnzymatic C-H oxidation/functionalization
Reported Overall Yield ~50-60% (for the two main steps)44-55%[1]Highly variable, catalyst and substrate dependentPotentially high, enzyme and reaction specific
Stereocontrol Can be challenging; may produce diastereomeric mixtures requiring separation.Excellent; chirality is derived from the starting material.[1]Potentially excellent; depends on the chiral catalyst.Potentially excellent; high enantio- and regioselectivity.
Scalability Well-established for large-scale production.Feasible, but can be lengthy for large quantities.Can be challenging and costly to scale up chiral catalysts.Can be highly scalable with robust enzymes.
Key Advantages Utilizes readily available and inexpensive starting materials.High stereochemical purity of the final product.Can provide access to specific stereoisomers."Green" chemistry approach, mild reaction conditions.
Key Disadvantages Harsh reaction conditions (high temperature/pressure), potential for side products, and catalyst poisoning.Multi-step synthesis can be time-consuming and reduce overall yield.Development and cost of chiral catalysts can be prohibitive.Enzyme discovery and optimization can be resource-intensive.

Experimental Protocols and Methodologies

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This widely used industrial method involves a two-step process: the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, followed by the catalytic hydrogenation of the pyridine ring.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

  • Experimental Protocol: 2-Methyl-5-ethylpyridine is selectively oxidized using a strong oxidizing agent, typically nitric acid in the presence of sulfuric acid.[2] The reaction is carried out at elevated temperatures (e.g., 158-160 °C).[2] The resulting 6-methylnicotinic acid can be isolated and purified. An ultimate yield of crude acid of 83.5% based on the reacted pyridine has been reported.[3]

Step 2: Esterification and Catalytic Hydrogenation

  • Experimental Protocol: The 6-methylnicotinic acid is first converted to its methyl ester, methyl 6-methylnicotinate, via Fischer esterification using methanol and a catalytic amount of sulfuric acid, with reported yields around 75%.[4] The subsequent hydrogenation of the pyridine ring is a critical step for which various catalysts can be employed. A general procedure involves dissolving methyl 6-methylnicotinate in a suitable solvent like ethanol and hydrogenating under pressure in the presence of a catalyst such as Palladium on carbon (Pd/C).

Route 2: Chiral Pool Synthesis from L-Glutamic Acid

This approach leverages the inherent chirality of a readily available starting material, L-glutamic acid, to construct the chiral piperidine ring. While this specific example leads to a 3-amino piperidine derivative, it illustrates the general strategy.

  • Experimental Protocol: The synthesis is a multi-step process with an overall yield of 44-55%.[1]

    • Esterification: L-glutamic acid is first converted to its corresponding diester in quantitative yield using thionyl chloride in methanol.[1]

    • N-Boc Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate and triethylamine, affording the N-Boc protected diester in 92% yield.[1]

    • Reduction: The diester is reduced to a diol using sodium borohydride.

    • Tosylation and Cyclization: The diol is converted to a ditosylate, which then undergoes cyclization with an appropriate amine to form the 3-(N-Boc amino) piperidine derivative.

Route 3: Asymmetric Catalysis

Asymmetric catalysis offers a powerful method for establishing stereocenters with high enantioselectivity. This approach typically involves the use of a chiral catalyst to control the formation of a specific stereoisomer from an achiral or racemic precursor.

Route 4: Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, aligning with the principles of green chemistry.

  • General Methodology: A potential biocatalytic approach to this compound could involve the use of enzymes for regio- and stereoselective C-H functionalization. For instance, an aminopeptidase could be used for the chiral resolution of a racemic piperazine-2-carboxamide, a structurally related compound, to yield the enantiopure (S)-piperazine-2-carboxylic acid.[6] This enzymatic resolution demonstrates the potential for biocatalysts to achieve high enantiomeric excess. For the target molecule, a hypothetical route could involve the use of a specific enzyme to introduce the carboxylic acid group at the 3-position of a 6-methylpiperidine precursor with high stereocontrol.

Conclusion

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The catalytic hydrogenation of a pyridine precursor is a robust and scalable method, well-suited for industrial production, though it may require significant process optimization to control stereochemistry. For applications demanding high stereopurity, chiral pool synthesis from readily available natural products like L-glutamic acid offers a reliable, albeit potentially longer, pathway. Asymmetric catalysis and biocatalysis represent modern, elegant approaches that can provide excellent stereocontrol and more environmentally benign processes, although they may require more specialized resources and development efforts. The choice of the most appropriate synthetic route will ultimately be guided by the specific goals of the project, balancing factors such as cost, scale, desired stereochemical purity, and available expertise.

References

The Translational Gap: Comparing In Vitro and In Vivo Efficacy of 6-Methylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers navigating the complex journey from benchtop to preclinical studies.

The development of novel therapeutics is a multi-stage process that begins with the identification of promising compounds in laboratory settings (in vitro) and progresses to evaluation in living organisms (in vivo). A critical juncture in this pipeline is the correlation between a compound's performance in these two distinct environments. For researchers in drug discovery, particularly those working with scaffolds like 6-methylpiperidine-3-carboxylic acid and its derivatives, understanding this relationship is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select derivatives, supported by experimental data and detailed methodologies, to aid in the objective assessment of their therapeutic potential.

Correlating Benchtop Activity with Preclinical Outcomes

The journey from a petri dish to a preclinical model is often fraught with challenges. A compound that demonstrates high potency in an isolated cellular or enzymatic assay may not exhibit the same efficacy in a complex biological system. This discrepancy, often referred to as the "in vitro-in vivo gap," can be attributed to a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, off-target effects, and the intricate interplay of biological pathways within a living organism.

This guide will explore these concepts through the lens of specific this compound derivatives that have been investigated in both settings.

Data at a Glance: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative efficacy data for two distinct derivatives of this compound, highlighting their performance in both laboratory assays and animal models.

Table 1: Efficacy of a Piperidine-3-carboxamide Derivative as a PDK1 Inhibitor

Compound NameIn Vitro AssayIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide (GSK2334470)PDK1 Kinase Assay10 nMBraf::Pten mouse model of melanomaMarked inhibition of pigmented lesions and lung metastases

Table 2: Efficacy of Nipecotic Acid Derivatives in Neuroinflammation

Compound DerivativeIn Vitro AssayIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy (% Inhibition)
Ethyl nipecotate amidated with antioxidant carboxylic acidsAcetylcholinesterase InhibitionAs low as 47 µMCarrageenan-induced rat paw edemaUp to 61% reduction in edema
Lipoxygenase (LOX) InhibitionUp to 33% inhibition at 100 µM

Note: While not a 6-methyl derivative, the data on nipecotic acid (piperidine-3-carboxylic acid) derivatives provides a valuable comparative framework for inflammation models.

Visualizing the Path from Discovery to Preclinical Testing

The progression from identifying a potential drug candidate to verifying its efficacy in a living system is a structured process. The following diagram illustrates a generalized workflow.

DrugDiscoveryWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification In_Vitro_Assays In Vitro Efficacy (IC50, EC50) Hit_to_Lead->In_Vitro_Assays Lead Optimization Animal_Models Selection of Animal Model In_Vitro_Assays->Animal_Models Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD In_Vivo_Efficacy In Vivo Efficacy (e.g., Tumor Reduction) PK_PD->In_Vivo_Efficacy Toxicology Toxicology & Safety Studies In_Vivo_Efficacy->Toxicology SignalingPathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Activates Kinase_X Target Kinase (e.g., PDK1) Signaling_Cascade->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Leads to Inhibitor 6-Methylpiperidine-3- carboxylic acid derivative Inhibitor->Kinase_X Inhibits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals.[1] Among its derivatives, 6-Methylpiperidine-3-carboxylic acid stands out as a valuable chiral building block for creating complex, biologically active molecules.[2] Its specific stereochemistry is often crucial for determining biological activity and target selectivity.[3][4] This guide provides a comparative analysis of this compound and related compounds, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as inhibitors of γ-aminobutyric acid (GABA) uptake.

Synthetic Strategies: An Overview

The synthesis of substituted piperidines like this compound requires precise control over stereochemistry. Common strategies include chiral pool synthesis, which utilizes naturally occurring chiral molecules like amino acids as starting materials, and asymmetric catalysis to guide the formation of the desired stereoisomers.[3] The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is standard practice to enhance stability and facilitate selective modifications during multi-step syntheses.[3][5] The general workflow often involves the construction of the piperidine ring, introduction or modification of functional groups, and deprotection steps.

G cluster_synthesis General Synthetic Workflow for Piperidine Derivatives start Chiral Precursor (e.g., L-Glutamic Acid) step1 Ring Formation / Cyclization start->step1 step2 Functional Group Introduction (e.g., Methylation, Carboxylation) step1->step2 step3 Protecting Group Chemistry (e.g., Boc Protection/Deprotection) step2->step3 step4 Further Derivatization (e.g., Amide Bond Formation) step3->step4 end_product Target Piperidine Compound step4->end_product

Caption: General workflow for synthesizing piperidine derivatives.

Primary Mechanism of Action: GABA Uptake Inhibition

A significant number of piperidine-3-carboxylic acid derivatives, including the well-known (R)-nipecotic acid, function as inhibitors of GABA uptake.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[7] By blocking these transporters, inhibitors increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.[6] This mechanism is the basis for the anticonvulsant and potential analgesic effects of these compounds.[7][8] Tiagabine, a derivative of (R)-nipecotic acid, is a marketed antiepileptic drug that operates via this mechanism.[8][9]

G cluster_pathway Mechanism of GABA Uptake Inhibitors presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba GABA receptor GABA Receptor gaba->receptor Binds gat GABA Transporter (GAT) gaba->gat Reuptake vesicle Vesicle vesicle->gaba Release receptor->postsynaptic Inhibitory Signal gat->presynaptic inhibitor Piperidine Derivative (e.g., Tiagabine) inhibitor->gat Blocks

Caption: Action of GAT inhibitors at the GABAergic synapse.

Comparative Analysis of Piperidine Carboxylic Acids

This compound is part of a larger family of cyclic amino acid analogs that have been investigated for neurological applications. Its activity is highly dependent on the stereochemistry at its two chiral centers.[3] The table below compares it with other key piperidine-based compounds.

Compound Structure Primary Biological Target/Activity Key Applications & Properties
(3R,6S)-6-Methylpiperidine-3-carboxylic acid C[C@@H]1CC--INVALID-LINK--C(=O)OEnzyme Inhibition (MMPs, D-Amino Acid Oxidase)[3]Chiral building block for peptide mimetics and small molecule inhibitors; potential antiviral and antimalarial applications.[2][3]
(R)-Nipecotic Acid ((R)-Piperidine-3-carboxylic acid)O=C([C@H]1CCCN(C1))OGABA Transporter (GAT-1) Inhibitor[6]Foundational structure for GABA uptake inhibitors; used experimentally to study GABAergic transmission.
Tiagabine C1=CC(=C(SC1)C=C(C2=CC=C(S2)C)CCN3CC--INVALID-LINK--C(=O)O)CPotent and selective GABA Transporter (GAT-1) Inhibitor[8][9]Marketed anticonvulsant drug (Gabitril®) for treating partial seizures.[8]
Guvacine O=C(O)C1=CCNCC1GABA Transporter (GAT-1) Inhibitor[8][9]Natural alkaloid; serves as a lead compound for designing more potent GAT inhibitors.
(S)-Boc-3-methyl-piperidine-3-carboxylic acid C[C@@]1(C(=O)O)CCCCN1C(=O)OC(C)(C)CNot directly active (protected intermediate)Key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[5]
Quantitative Performance Data

The potency of piperidine derivatives as GABA uptake inhibitors is typically quantified by their IC₅₀ or Kᵢ values. Lower values indicate higher potency. The following table summarizes data for selected compounds from the literature.

Compound Target Assay Type Potency (Kᵢ or IC₅₀) Reference
TiagabineGAT-1[³H]-GABA UptakeKᵢ = 67 nM[8]
Novel Diaryloxime DerivativeGAT-1[³H]-GABA UptakeKᵢ = 14 nM[8]
H-9 (Piperidine-3-carboxamide derivative)Cathepsin KEnzyme InhibitionIC₅₀ = 0.08 µM[10]

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing the performance of different compounds. Below are summaries of key experimental protocols cited in the literature for evaluating piperidine derivatives.

Protocol 1: In Vitro [³H]-GABA Uptake Assay

This assay measures a compound's ability to inhibit the reuptake of GABA into nerve terminals (synaptosomes).

  • Objective: To determine the in vitro potency (Kᵢ or IC₅₀) of a test compound as a GAT inhibitor.

  • Methodology:

    • Synaptosome Preparation: Rat brain cortices are homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing GATs.

    • Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: [³H]-GABA (radiolabeled GABA) is added to the mixture to initiate the uptake process.

    • Termination: After a short incubation period (e.g., 10 minutes), the uptake is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free [³H]-GABA to pass through.

    • Quantification: The radioactivity retained on the filters, corresponding to the amount of [³H]-GABA taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: The percentage inhibition of GABA uptake at each concentration of the test compound is calculated relative to a control (no inhibitor). IC₅₀ values are then determined by non-linear regression analysis.[8][9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay assesses a compound's ability to cross the blood-brain barrier (BBB), a critical property for centrally acting drugs.

  • Objective: To predict the CNS permeability of a test compound.

  • Methodology:

    • Apparatus: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane that mimics the BBB. This "donor" plate is placed on top of a 96-well "acceptor" plate containing a buffer solution.

    • Sample Preparation: The test compound is dissolved in a buffer solution and added to the donor wells.

    • Incubation: The plate sandwich is incubated for a set period (e.g., 4-18 hours), allowing the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.

    • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The effective permeability (Pe) of the compound is calculated. Compounds are often categorized as having high, low, or uncertain CNS permeability based on their Pe values.[6]

Protocol 3: In Vivo Anticonvulsant Activity (DMCM-Induced Seizures)

This animal model evaluates the potential antiepileptic efficacy of a test compound.

  • Objective: To assess the in vivo anticonvulsant effect of a compound.

  • Methodology:

    • Animal Model: Mice are used for this model.

    • Compound Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection) at various doses. A control group receives a vehicle solution.

    • Seizure Induction: After a predetermined time to allow for drug absorption and distribution, a seizure-inducing agent (convulsant) like DMCM (methyl 4-ethyl-6,7-dimethoxy-beta-carboline-3-carboxylate), a benzodiazepine inverse agonist, is administered.

    • Observation: The mice are observed for a specific period for the onset and severity of seizures (e.g., clonic or tonic seizures).

  • Data Analysis: The ability of the test compound to protect against or delay the onset of seizures is recorded. The dose that protects 50% of the animals (ED₅₀) can be calculated to quantify the compound's anticonvulsant potency.[8]

Conclusion

This compound and its related analogs represent a rich and versatile class of compounds for drug discovery. Their core scaffold is central to the design of potent GABA uptake inhibitors, leading to successful anticonvulsant therapies like Tiagabine.[8] Beyond GABAergic modulation, the piperidine framework has been successfully adapted to target other proteins, including enzymes like Cathepsin K and Matrix Metalloproteinases, and has shown potential in developing novel antimalarial and antiviral agents.[2][3][10] The continued exploration of this chemical space, guided by stereochemically controlled synthesis and robust biological evaluation, holds significant promise for addressing a wide range of therapeutic needs, particularly in the realm of neurological disorders.

References

Safety Operating Guide

Proper Disposal of 6-Methylpiperidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Methylpiperidine-3-carboxylic acid, catering to researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological and environmental data for this compound, a conservative approach, treating the substance as hazardous, is strongly recommended.

Pre-Disposal and Handling

Prior to disposal, adherence to standard laboratory safety protocols is paramount. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Waste Identification and Segregation

Properly label all containers with the full chemical name: "this compound". Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Segregating chemical waste prevents potentially dangerous reactions and facilitates proper disposal.

Step-by-Step Disposal Procedure

Given the absence of specific degradation or neutralization protocols, the recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Operational Plan:

  • Containment: Ensure the waste is in a sealed, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation: Maintain a log of the amount of waste generated and the date of accumulation.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

Disposal Plan:

The primary disposal route for this compound, based on information for structurally similar compounds, is high-temperature incineration.

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Quantitative Data Summary

ParameterValue/RecommendationSource
Acute Toxicity Data not available. Treat as a potentially harmful substance.N/A
Environmental Hazards Data not available. Avoid release into the environment.N/A
Recommended Disposal Method Offer to a licensed disposal company or burn in a chemical incinerator.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.Standard Laboratory Practice

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

A Start: this compound waste generated B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Is the waste container properly sealed and labeled? B->C D Seal and label the container with 'Hazardous Waste' and the chemical name C->D No E Store in designated hazardous waste accumulation area C->E Yes D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Waste collected by licensed professional disposal service F->G H End: Proper Disposal via Incineration G->H

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for 6-Methylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Methylpiperidine-3-carboxylic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Precautionary Measures

This compound and its derivatives are chemicals that require careful handling to avoid potential health risks. Based on available safety data for similar compounds, this substance may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][5][6]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1][2][4][5][6]

  • P271: Use only outdoors or in a well-ventilated area.[1][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[4][7][8] A face shield may be appropriate for larger quantities.[5]To prevent eye contact which can cause serious irritation.[1][2][7]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[6][9]To prevent skin contact which can cause irritation.[1][2][7]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator is suitable.[4][9][10] For higher-level protection, use appropriate respirator cartridges.[4][9]To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][7]
Body Protection Protective clothing, such as a lab coat. For larger quantities or risk of splashing, flame-retardant antistatic protective clothing may be necessary.[11]To protect skin from exposure.

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation.[1]

  • Use in a well-ventilated area or a fume hood.[1][4]

  • Keep container tightly closed in a dry and well-ventilated place.[5][12]

  • Avoid formation of dust and aerosols.[10]

  • Wash hands thoroughly after handling.[6]

Accidental Release Measures:

  • Minor Spills:

    • Wear appropriate PPE.[1]

    • Sweep up or vacuum the material and place it into a suitable, labeled disposal container.[12]

    • Avoid generating dust.[1]

    • Clean the spill area with plenty of water.[1]

  • Major Spills:

    • Evacuate the area and alert emergency services.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Contain and recover the product wherever possible.[1]

Disposal:

  • Dispose of this material and its container at a licensed hazardous waste disposal plant.[7]

  • Do not empty into drains.[7][8]

  • Contaminated packaging should be disposed of as unused product.[12]

  • Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[7][8]

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9][12]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12] If skin irritation occurs, get medical advice/attention.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][9][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[3][8][9][12]

Chemical Handling Workflow

Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed to handling cleanup Post-Handling & Cleanup handling->cleanup Experiment complete emergency Emergency Response handling->emergency Spill or Exposure waste Waste Disposal cleanup->waste Segregate waste emergency->cleanup After containment ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves ventilation Ensure Proper Ventilation (Fume Hood) weigh Weigh/Measure Chemical reaction Perform Experiment decontaminate Decontaminate Glassware & Surfaces remove_ppe Remove PPE Correctly wash Wash Hands Thoroughly

Caption: Logical workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpiperidine-3-carboxylic acid
Reactant of Route 2
6-Methylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.